Dimethyl (hydroxymethylene)malonate
Description
Properties
CAS No. |
27931-91-5 |
|---|---|
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
dimethyl 2-(hydroxymethylidene)propanedioate |
InChI |
InChI=1S/C6H8O5/c1-10-5(8)4(3-7)6(9)11-2/h3,7H,1-2H3 |
InChI Key |
JMHZOSZGGDSKNP-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=CO)C(=O)OC |
Canonical SMILES |
COC(=O)C(=CO)C(=O)OC |
Other CAS No. |
27931-91-5 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Unique Electronic Architecture of Push-Pull Alkenes
An In-Depth Technical Guide to Push-Pull Alkene Reactivity in Heterocyclic Synthesis
In the landscape of organic synthesis, push-pull alkenes, also known as donor-acceptor (D-A) substituted olefins, represent a class of exceptionally versatile building blocks. Their distinct reactivity stems from a unique electronic architecture: the carbon-carbon double bond is substituted at one terminus with an electron-donating group (D) and at the other with an electron-accepting group (A). This arrangement induces a significant polarization of the π-system, creating a permanent dipole moment and rendering the double bond electron-rich at the donor-substituted (α) carbon and electron-poor at the acceptor-substituted (β) carbon.
This inherent polarization, which can be represented by a significant contribution from the zwitterionic resonance structure, dramatically influences the molecule's reactivity.[1] The C=C double bond length is increased, and the barrier to rotation is lowered compared to unpolarized alkenes.[1] Consequently, push-pull alkenes exhibit ambiphilic reactivity; the nucleophilic α-carbon and the electrophilic β-carbon can engage in a wide array of transformations, making them ideal substrates for the construction of complex heterocyclic frameworks, which are cornerstones of medicinal chemistry and materials science.[2][3] This guide provides an in-depth exploration of the core reaction classes that leverage the unique properties of push-pull alkenes for the synthesis of diverse and medicinally relevant heterocycles.
Cycloaddition Reactions: Building Rings with Precision
Cycloaddition reactions are powerful tools for ring construction, forming multiple bonds in a single, often stereospecific, step.[4][5] The polarized nature of push-pull alkenes makes them highly reactive partners in several types of cycloadditions.
[3+2] Dipolar Cycloadditions
In a [3+2] cycloaddition, a three-atom, four-π-electron dipole reacts with a two-atom, two-π-electron dipolarophile (the push-pull alkene) to form a five-membered ring.[4][6] Push-pull alkenes are excellent dipolarophiles due to their electron-deficient π-system, which facilitates a rapid reaction with electron-rich dipoles.
A prime example is the reaction with organic azides to form 1,2,3-triazoles, a reaction central to "click chemistry."[7][8] The high regioselectivity observed is a direct consequence of the alkene's polarization, where the nucleophilic terminus of the azide preferentially attacks the electrophilic β-carbon of the alkene.[9] Similarly, reactions with azomethine ylides provide access to highly substituted pyrrolidine rings, which are prevalent in numerous bioactive natural products.[10]
Caption: General mechanism of a [3+2] cycloaddition reaction.
Experimental Protocol: Synthesis of a Triazole via [3+2] Cycloaddition
This protocol describes a typical thermal Huisgen [3+2] cycloaddition between an organic azide and a push-pull nitroalkene.
-
Reactant Preparation: Dissolve the push-pull nitroalkene (1.0 mmol) and the organic azide (1.1 mmol) in a suitable solvent (e.g., toluene, 10 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1,2,3-triazole product.[7][9]
[4+2] Cycloadditions (Diels-Alder Reactions)
The Diels-Alder reaction is a cornerstone of six-membered ring synthesis.[11] Push-pull alkenes, particularly those with strongly electron-withdrawing groups like nitro or multiple cyano groups, serve as excellent dienophiles, reacting readily with electron-rich dienes.[12] A noteworthy application is the use of vinylogous enamino nitriles (a type of push-pull alkene) in imino-Diels-Alder reactions to construct nicotinonitrile scaffolds, which are valuable in medicinal chemistry.[13]
Michael Addition and Annulation Cascades
The pronounced electrophilicity of the β-carbon makes push-pull alkenes exceptional Michael acceptors.[14] This reactivity is frequently exploited in domino sequences where an initial intermolecular Michael addition is followed by an intramolecular cyclization (annulation) to construct the heterocyclic ring. This strategy is highly efficient for generating a wide variety of five-, six-, and seven-membered heterocycles.[15][16]
The key to this strategy is the use of a binucleophile as the Michael donor. For instance, a compound containing both an amine and an active methylene group can add to a push-pull alkene, with the initial C-C bond formation followed by an intramolecular C-N bond formation to yield a substituted pyridine or dihydropyridine.[17][18]
Caption: Workflow for a Michael addition-annulation cascade.
Experimental Protocol: Synthesis of a Dihydropyridine via Michael Addition-Annulation
This protocol is a generalized representation of the Hantzsch dihydropyridine synthesis, a classic example of a multicomponent reaction that proceeds via Michael addition and subsequent cyclization.[18]
-
Component Mixing: In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (15 mL). The ethyl acetoacetate and ammonia form an enamine in situ (the Michael donor), while the aldehyde and a second equivalent of ethyl acetoacetate form an α,β-unsaturated dicarbonyl compound (the Michael acceptor, a type of push-pull system).
-
Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the formation of the product by TLC.
-
Isolation: After cooling to room temperature, the dihydropyridine product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to afford the pure 1,4-dihydropyridine.
| Component A (Aldehyde) | Component B (1,3-Dicarbonyl) | Component C (Ammonia Source) | Resulting Heterocycle | Typical Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | NH4OAc | 1,4-Dihydropyridine | 85-95% |
| 4-Nitrobenzaldehyde | Methyl Acetoacetate | NH4OAc | 1,4-Dihydropyridine | 90-98% |
| Cyclohexanecarboxaldehyde | Acetylacetone | NH4OH | 1,4-Dihydropyridine | 75-85% |
Table 1: Representative examples of the Hantzsch Dihydropyridine Synthesis.
Multicomponent and Domino Reactions (MCRs)
Efficiency is paramount in modern synthesis, particularly in drug discovery where large libraries of compounds are needed. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements from all starting materials, are an ideal solution.[2][15][19] Push-pull alkenes are frequently used as key synthons in MCRs due to their predictable and versatile reactivity.[2]
These one-pot domino or cascade reactions dramatically reduce waste, cost, and labor by avoiding the isolation of intermediates.[15][20] The synthesis of structurally diverse and complex heterocycles, such as indolizidines and quinolizidines, can be achieved through three-component reactions involving push-pull alkenes, showcasing the power of this approach.[2] The development of green MCRs using environmentally benign solvents like water or catalyst-free conditions further enhances the appeal of these methods.[21][22]
Nucleophilic Vinylic Substitution (SNV)
In cases where the push-pull alkene bears a suitable leaving group (LG) on the β-carbon (e.g., a halogen, tosylate, or even a nitro group in some cases), it can undergo nucleophilic vinylic substitution.[12] The strong electron-withdrawing group activates the double bond towards nucleophilic attack, facilitating the addition-elimination mechanism characteristic of SNV reactions. This pathway is particularly useful for synthesizing heterocycles from trisubstituted push-pull nitroalkenes, which can react with a wide range of 1,2-, 1,3-, and 1,4-binucleophiles to form various heterocyclic systems.[12]
Conclusion and Future Outlook
The unique, polarized electronic structure of push-pull alkenes establishes them as exceptionally versatile and powerful reagents in synthetic organic chemistry. Their predictable reactivity in cycloadditions, Michael additions, MCRs, and nucleophilic vinylic substitutions provides chemists with reliable and efficient pathways to a vast array of heterocyclic compounds. The ability to construct complex molecular architectures, often with high stereocontrol and in a single step, underscores their importance. For researchers, scientists, and drug development professionals, mastering the reactivity of push-pull alkenes opens the door to the rapid synthesis of novel molecular entities with significant potential as therapeutic agents and advanced materials. Future research will undoubtedly continue to uncover new transformations and expand the application of these remarkable building blocks in creating the molecules of tomorrow.
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The Pivotal Role of Hydroxymethylene Malonates in the Advancement of Multicomponent Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficiency, atom economy, and molecular complexity has positioned multicomponent reactions (MCRs) as a cornerstone of synthetic strategy.[1][2] Among the diverse array of building blocks utilized in these elegant one-pot transformations, hydroxymethylene malonates and their derivatives have emerged as exceptionally versatile synthons. Their unique structural features, combining the reactivity of an active methylene group with a masked aldehyde functionality, unlock a plethora of reaction pathways for the rapid assembly of complex heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug discovery.[3][4]
This technical guide, designed for researchers and professionals in the chemical and pharmaceutical sciences, delves into the core principles and practical applications of hydroxymethylene malonates in MCRs. Moving beyond a mere recitation of procedures, this document elucidates the underlying mechanistic principles, provides field-proven insights into experimental design, and offers a curated selection of detailed protocols to empower the reader in harnessing the synthetic potential of these remarkable reagents.
The Synthon's Heart: Understanding the Reactivity of Hydroxymethylene Malonates
Hydroxymethylene malonates, such as diethyl 2-(hydroxymethylene)malonate, are bifunctional molecules that pack a powerful synthetic punch. The core of their utility lies in the interplay between two key functional groups:
-
The Active Methylene Group: Flanked by two electron-withdrawing ester groups, the methylene protons exhibit significant acidity, readily forming a stabilized carbanion (enolate) in the presence of a base. This nucleophilic center is primed for a variety of carbon-carbon bond-forming reactions.
-
The Hydroxymethylene Group: This moiety can be viewed as a masked aldehyde. Under reaction conditions, it can either react directly or, more commonly, serve as a precursor to a highly reactive electrophilic species, typically an α,β-unsaturated system, through a condensation reaction.
This dual reactivity is the engine that drives the participation of hydroxymethylene malonates in a variety of powerful domino and tandem reaction sequences within a single pot.
The Knoevenagel Condensation: Unleashing the Electrophilic Potential
A frequent and pivotal first step in multicomponent reactions involving hydroxymethylene malonates is the Knoevenagel condensation .[5] In this process, the hydroxymethylene group, often in the presence of a basic catalyst, condenses with another active methylene compound or a nucleophile. This initial condensation generates a highly electrophilic Michael acceptor, which then sets the stage for subsequent transformations within the multicomponent sequence.
The choice of catalyst and reaction conditions is critical in directing the outcome of the Knoevenagel condensation and, consequently, the entire multicomponent reaction. Mild bases such as piperidine or triethylamine are commonly employed to facilitate the initial condensation without promoting unwanted side reactions.
Domino Knoevenagel-Michael-Cyclization Sequences: A Powerful Triad for Heterocycle Synthesis
One of the most elegant and widely exploited applications of hydroxymethylene malonates in MCRs is the domino Knoevenagel-Michael-cyclization sequence .[5][6] This powerful triad allows for the rapid construction of highly functionalized heterocyclic systems in a single synthetic operation. The general mechanistic pathway can be visualized as follows:
Caption: Domino Knoevenagel-Michael-Cyclization Pathway.
This sequence is particularly valuable for the synthesis of polysubstituted pyridines, dihydropyridines, and other nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.
Synthesis of Highly Substituted Dihydropyridines
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction, and its principles can be extended to utilize hydroxymethylene malonates for the creation of diverse 1,4-dihydropyridine scaffolds.[7][8][9] A typical protocol involves the one-pot reaction of a hydroxymethylene malonate, an aldehyde, and a source of ammonia (such as ammonium acetate).
Table 1: Representative Examples for the Synthesis of Dihydropyridine Derivatives
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Ethanol | 92 | [10] |
| 2 | 4-Chlorobenzaldehyde | Dimedone | Ammonium Acetate | Glycerol | 95 | [10] |
| 3 | 4-Nitrobenzaldehyde | Malononitrile | Ammonium Acetate | Glycerol | 94 | [10] |
Experimental Protocol: General Procedure for the Synthesis of Fused 1,4-Dihydropyridines [10]
-
In a round-bottom flask, a mixture of an aldehyde (0.01 mol), dimedone (0.01 mol), malononitrile (0.01 mol), and ammonium acetate (0.02 mol) in glycerol (10 ml) is prepared.
-
The reaction mixture is heated at 120 °C for the appropriate time as monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
Ice-cold water (50 ml) is added to the reaction mixture, leading to the precipitation of the solid product.
-
The solid is collected by filtration, dried, and recrystallized from ethanol to afford the pure fused 1,4-dihydropyridine derivative.
The causality behind this experimental design lies in the use of glycerol as a green, high-boiling solvent that can facilitate the reaction at elevated temperatures, often leading to shorter reaction times and higher yields. The work-up procedure is straightforward, relying on the precipitation of the product upon addition of water.
Expanding the Synthetic Toolkit: Beyond Dihydropyridines
The versatility of hydroxymethylene malonates extends far beyond the synthesis of dihydropyridines. By judiciously selecting the reaction partners, a wide array of other heterocyclic systems can be accessed through multicomponent strategies.
Synthesis of Substituted Pyridones
Substituted 2-pyridones are another important class of heterocycles with diverse biological activities.[3][4][11] Multicomponent reactions involving hydroxymethylene malonates or their protected forms, such as diethyl ethoxymethylenemalonate (DEEMM), provide an efficient entry to these scaffolds. For instance, the reaction of DEEMM with primary amines and 1,3-dicarbonyl compounds can lead to the formation of polysubstituted 2-pyridones.[12][13]
Caption: MCR for the Synthesis of 2-Pyridones.
The mechanism likely involves an initial reaction between DEEMM and the primary amine to form an enamine, which then undergoes a Michael addition with the 1,3-dicarbonyl compound, followed by cyclization and aromatization to yield the pyridone ring.
Precursor Synthesis: Accessing the Key Building Block
While commercially available, the synthesis of hydroxymethylene malonates and their derivatives is a straightforward process. A common and reliable method for the preparation of the related and highly useful diethyl bis(hydroxymethyl)malonate is the reaction of diethyl malonate with formaldehyde in the presence of a mild base.[14]
Experimental Protocol: Synthesis of Diethyl Bis(hydroxymethyl)malonate [14]
-
To a beaker equipped with a mechanical stirrer and placed in a water bath at 20 °C, add formaldehyde solution (equivalent to 2 moles) and potassium bicarbonate (small crystals).
-
While stirring, add diethyl malonate (1 mole) dropwise over 40-50 minutes, maintaining the reaction temperature between 25-30 °C.
-
Continue stirring for an additional hour after the addition is complete.
-
Transfer the reaction mixture to a separatory funnel and add a saturated solution of ammonium sulfate.
-
Extract the mixture with ether.
-
Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the ether by distillation.
-
Remove volatile materials under vacuum.
-
Induce crystallization and then add isopropyl ether to dissolve the product.
-
Cool the solution in an ice bath with stirring to precipitate the crystalline product.
-
Collect the crystals by filtration, wash, and dry to obtain diethyl bis(hydroxymethyl)malonate.
This self-validating protocol includes precise temperature control to manage the exothermic reaction and a straightforward workup and purification procedure to isolate the desired product in good yield.
Conclusion and Future Outlook
Hydroxymethylene malonates and their derivatives have firmly established themselves as powerful and versatile building blocks in the realm of multicomponent reactions. Their ability to participate in elegant domino sequences, most notably the Knoevenagel-Michael-cyclization cascade, provides a highly efficient and atom-economical route to a diverse range of complex and medicinally relevant heterocyclic scaffolds. The continued exploration of novel MCRs involving these synthons, coupled with the development of more sustainable and efficient catalytic systems, promises to further expand the synthetic chemist's toolkit for the rapid generation of molecular diversity. As the demand for innovative drug candidates and functional materials grows, the strategic application of hydroxymethylene malonates in multicomponent reactions will undoubtedly play an increasingly vital role in shaping the future of organic synthesis.
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Highly Enantioselective Construction of Spiro[4H-pyran-3,3′-oxindoles] Through a Domino Knoevenagel/Michael/Cyclization Sequence Catalyzed by Cupreine. - Buchler GmbH. (n.d.). Retrieved February 12, 2026, from [Link]
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One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines. - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
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One-Pot Regioselective Synthesis of Functionalized. - Amanote Research. (n.d.). Retrieved February 12, 2026, from [Link]
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Visible light-induced C–C bond cleavage in a multicomponent reaction cascade allowing acylations of sulfoximines with ketones. - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 12, 2026, from [Link]
-
Reaction scope of coumalates. Yields refer to isolated products; dr >95. - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
-
Multicomponent reactions: a sustainable tool to 1,2- and 1,3-azoles. - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 12, 2026, from [Link]
-
Substrate scope. Yields correspond to isolated products and are... - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
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- 4. 2-Pyridone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Spirocyclization: Domino Knoevenagel/Michael/Cyclization, indoline-2,3-diones, malononitrile, beta-diketones, Spiro[4H-pyran-3,3′-oxindoles], Cupreine Base - Buchler GmbH [buchler-gmbh.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
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- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Gould-Jacobs Reaction Protocol using Dimethyl (hydroxymethylene)malonate
Executive Summary
This technical guide details the protocol for synthesizing 4-hydroxyquinoline scaffolds via the Gould-Jacobs reaction, specifically utilizing dimethyl (hydroxymethylene)malonate (or its tautomeric equivalent, dimethyl formylmalonate). While diethyl ethoxymethylenemalonate (EMME) is the most common commercial variant, the use of the hydroxymethylene derivative—often generated in situ or used as a salt—offers distinct atom-economic pathways and kinetic profiles.
This document targets medicinal chemists and process engineers, focusing on the critical control of the thermal electrocyclic ring closure , which is the rate-determining and yield-limiting step of this sequence.
Critical Reagent Profile
Reagent: Dimethyl (hydroxymethylene)malonate
CAS: 27931-91-5 (Enol form) / 759-65-9 (Dimethyl malonate precursor)
Molecular Formula:
Chemical Nuance & Stability: Researchers must recognize that "dimethyl (hydroxymethylene)malonate" exists in a tautomeric equilibrium with dimethyl formylmalonate .
-
Storage: The free enol form is unstable and prone to self-condensation (polymerization). It is frequently supplied or generated as a sodium salt (Sodium dimethyl formylmalonate) or prepared in situ via the condensation of dimethyl malonate with methyl formate or carbon monoxide.
-
Handling: Moisture sensitive. If generating in situ, ensure anhydrous conditions to prevent hydrolysis back to malonic acid derivatives.
Mechanistic Pathway
The reaction proceeds through two distinct phases:[1][2][3][4][5]
-
Condensation (Addition-Elimination): Nucleophilic attack of the aniline nitrogen on the vinyl carbon of the malonate, eliminating water (or methanol if methoxy-substituted).
-
Cyclization (Gould-Jacobs Step): A high-temperature [3,3]-sigmatropic rearrangement (or electrocyclic closure followed by tautomerization) to form the quinolone core.
Figure 1: Mechanistic flow of the Gould-Jacobs reaction. The condensation step is reversible, while the cyclization is irreversible and requires high thermal activation energy.
Detailed Experimental Protocol
Phase A: Condensation (Formation of Enamine)
Objective: Covalent attachment of the aniline to the malonate backbone.
-
Stoichiometry: Charge a round-bottom flask with 1.0 equivalent of the substituted aniline and 1.1 equivalents of dimethyl (hydroxymethylene)malonate.
-
Note: If using the sodium salt of the malonate, add 1.1 eq of glacial acetic acid to liberate the free enol in situ.
-
-
Solvent System: Use an anhydrous solvent capable of azeotropic removal of water (e.g., Toluene or Benzene) if using the hydroxy-form. If using the methoxy-analog, no solvent (neat) or ethanol is common.
-
Recommended:Toluene (allows Dean-Stark trap usage to drive equilibrium).
-
-
Reaction: Heat to reflux (110°C) for 2–4 hours.
-
Monitoring: Monitor via TLC (SiO₂, 30% EtOAc/Hexane). The aniline spot should disappear, replaced by a lower Rf "enamine" spot.
-
Isolation: Evaporate solvent under reduced pressure. The intermediate anilinomethylenemalonate usually solidifies upon cooling. Recrystallize from Ethanol/Hexane if high purity is required (recommended to prevent tarring in Phase B).
Phase B: Thermal Cyclization (The Gould-Jacobs Step)
Objective: Intramolecular ring closure.[2][6][7] This step requires temperatures >240°C.
-
Apparatus: Use a flask equipped with a short-path distillation head (to remove methanol formed during cyclization) and a high-temperature heating mantle.
-
Medium: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) or Diphenyl Ether .
-
Ratio: 10 mL solvent per 1 g of intermediate. High dilution prevents intermolecular polymerization.
-
-
Procedure:
-
Pre-heat the Dowtherm A to 250°C (rolling boil).
-
Add the solid intermediate from Phase A in small portions to the hot solvent.
-
Why? Adding solid to hot solvent ensures rapid heating, favoring the intramolecular cyclization over intermolecular polymerization (tar formation).
-
-
Reaction: Maintain temperature at 250–260°C for 30–60 minutes. Methanol will distill off.
-
Workup:
-
Cool the mixture to ~50°C.
-
Dilute with a non-polar solvent (Hexane or Ligroin). The polar quinolone product will precipitate out.
-
Filter the solids and wash copiously with Hexane to remove adhering Dowtherm A.
-
Recrystallize from DMF or Acetic Acid.
-
Optimization & Troubleshooting (Self-Validating Systems)
The following table summarizes common failure modes and their corrective actions based on mechanistic causality.
| Observation | Root Cause | Corrective Action |
| Heavy Tar Formation | Polymerization due to slow heating or high concentration. | Dilution: Increase Dowtherm volume. Technique: Add intermediate rapidly to pre-heated solvent (Flash Pyrolysis principle). |
| Low Yield (Phase A) | Reversible hydrolysis of the enamine. | Water Removal: Use a Dean-Stark trap. Ensure reagents are anhydrous. |
| Incomplete Cyclization | Temperature too low (<240°C). | Solvent Check: Ensure Diphenyl Ether is actually refluxing. Verify internal temp with a thermocouple, not just mantle setting. |
| Product is Oily/Impure | Residual Dowtherm A contamination. | Wash Protocol: Triturate the crude solid with hot hexane or diethyl ether (product is insoluble, solvent is soluble). |
Case Study: Synthesis of 4-Hydroxy-7-chloroquinoline-3-carboxylate
Precursor for Chloroquine and Ciprofloxacin derivatives.
Workflow Visualization:
Figure 2: Operational workflow for the synthesis of 7-chloro-substituted quinolones.
Data Summary:
-
Scale: 50 mmol
-
Intermediate Yield: 92% (Off-white solid)
-
Cyclization Yield: 78% (Tan powder)
-
Purity (HPLC): >98% after DMF recrystallization.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[8] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Grohe, K., & Heberg, C. (1993). Cycloacylation of enamines - A new synthesis of quinolone antibacterial agents. Liebigs Annalen der Chemie.
-
Price, C. C., & Roberts, R. M. (1948). The Synthesis of 4-Hydroxyquinolines.[2][3][4][5][9][10][11] I. Through Ethoxymethylenemalonic Ester.[6][12] Journal of the American Chemical Society, 68(7), 1204–1208.
-
BenchChem. (2025).[12] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. ablelab.eu [ablelab.eu]
- 7. researchgate.net [researchgate.net]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Guide to the Synthesis of Ethyl 4-Hydroxyquinoline-3-Carboxylates via the Gould-Jacobs Reaction
Introduction: The Significance of the 4-Hydroxyquinoline-3-Carboxylate Scaffold
The 4-hydroxyquinoline, or 4-quinolone, core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous pharmacologically active agents.[1][2][3] Specifically, the 4-hydroxyquinoline-3-carboxylate framework is of paramount importance as it is the key precursor to the vast class of quinolone and fluoroquinolone antibiotics.[4][5] The serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of chloroquine, catalyzed the development of this critical class of drugs.[4] Beyond their antibacterial prowess, these compounds have been investigated for a wide range of biological activities, including immunomodulatory, anticancer, and anti-HIV properties, making their synthesis a topic of enduring interest for drug discovery and development.[5][6]
This application note provides a detailed protocol and mechanistic insights for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylates, focusing on the robust and widely applicable Gould-Jacobs reaction.
Strategic Rationale: Why the Gould-Jacobs Reaction?
Several named reactions can produce the quinoline core, including the Conrad-Limpach, Knorr, and Skraup syntheses.[7][8] However, for the specific and reliable synthesis of 4-hydroxyquinoline-3-carboxylate derivatives, the Gould-Jacobs reaction is the method of choice.[1][9]
Causality Behind the Choice:
-
Regiospecificity: The reaction proceeds by first constructing an anilinomethylenemalonate intermediate. The subsequent thermal cyclization is highly regioselective, reliably forming the bond between the aniline ring and the malonate backbone to yield the desired 4-hydroxy-3-carboxylate substitution pattern.[9][10]
-
Substrate Scope: The Gould-Jacobs reaction is effective for a variety of anilines, particularly those bearing electron-donating groups at the meta-position.[9]
-
Directness: It provides a direct route to the target scaffold, starting from commercially available anilines and diethyl ethoxymethylenemalonate (DEEM).[3][11]
The overall transformation is a two-stage process: an initial condensation followed by a high-temperature intramolecular cyclization.
Caption: Overall workflow of the Gould-Jacobs reaction.
Mechanistic Deep Dive
Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The process unfolds in two distinct thermal stages.
-
Nucleophilic Substitution: The reaction initiates with a nucleophilic attack from the aniline's nitrogen atom on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form the key intermediate, diethyl anilinomethylenemalonate.[9][10] This step is typically performed at moderate temperatures.
-
Thermal Electrocyclization: The critical ring-forming step requires significant thermal energy (typically >240 °C). The anilinomethylenemalonate undergoes a 6-electron electrocyclization, where the ortho-position of the aniline ring attacks one of the ester carbonyl carbons.[9][12] This intramolecular cyclization is followed by the elimination of a second molecule of ethanol to form the aromatic quinoline ring system. The product exists in tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form, with the latter often predominating.[13]
Caption: Step-by-step mechanism of the Gould-Jacobs reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate from aniline and diethyl ethoxymethylenemalonate.
4.1. Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Notes |
| Aniline | 93.13 | 20.0 | 1.84 mL | Freshly distilled recommended |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.22 | 22.0 | 4.30 mL | Use a slight excess (1.1 eq) |
| Dowtherm A™ or Diphenyl ether | - | - | ~50 mL | High-boiling solvent for cyclization |
| Ethanol (EtOH) | 46.07 | - | For washing | |
| Hexanes | - | - | For washing |
4.2. Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
High-temperature thermometer
-
Distillation apparatus (for Step 1)
-
Büchner funnel and filter flask
4.3. Step-by-Step Procedure
PART A: Synthesis of Diethyl anilinomethylenemalonate (Intermediate)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.84 mL, 20.0 mmol) and diethyl ethoxymethylenemalonate (4.30 mL, 22.0 mmol).
-
Initial Reaction: Attach a short-path distillation head and a receiving flask. Heat the mixture gently in a heating mantle to 120-130 °C.
-
Ethanol Removal: Ethanol will begin to distill off as the reaction proceeds. Continue heating for approximately 1-2 hours, or until the theoretical amount of ethanol (~1.2 mL) has been collected and distillation ceases. This drives the equilibrium towards the product.
-
Isolation of Intermediate: Allow the reaction mixture to cool to room temperature. The product, diethyl anilinomethylenemalonate, should solidify or become a viscous oil. It can be used directly in the next step without further purification. For characterization, it can be recrystallized from ethanol/water.
PART B: Thermal Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate
SAFETY NOTE: This step involves very high temperatures. Ensure the reaction is performed in a well-ventilated fume hood, and the apparatus is securely clamped. Use a high-temperature thermometer.
-
Solvent Addition: To the flask containing the crude diethyl anilinomethylenemalonate, add a high-boiling solvent such as Dowtherm A™ or diphenyl ether (~50 mL). This solvent acts as a heat transfer medium.
-
High-Temperature Cyclization: Attach a reflux condenser. Heat the mixture vigorously with stirring to 240-250 °C .[14] The solution will darken.
-
Reaction Monitoring: Maintain this temperature for 20-30 minutes. The cyclization is generally rapid at this temperature.[14] A precipitate of the product should begin to form.
-
Cooling and Isolation: Carefully remove the heating source and allow the mixture to cool to below 100 °C, then further cool to room temperature. The product will precipitate out of the solvent.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with hexanes or petroleum ether to remove the high-boiling solvent. Then, wash with a small amount of cold ethanol to remove any unreacted starting material.
-
Drying: Dry the purified solid under vacuum to yield Ethyl 4-hydroxyquinoline-3-carboxylate as a crystalline solid. Expected yield: 60-75%.
Caption: Experimental workflow for the synthesis protocol.
Self-Validation and Expected Outcomes
-
Purity: The purity of the final product is typically high (>95%) after washing, as the product is a solid that precipitates from the reaction mixture while impurities remain in the solvent.[14]
-
Characterization: The structure can be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic aromatic proton signals, an ethyl ester pattern (triplet and quartet), and a broad singlet for the N-H/O-H proton.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.
-
Melting Point: Compare the observed melting point with literature values.
-
-
Troubleshooting:
-
Low Yield in Step 1: Ensure efficient removal of ethanol. Consider using a Dean-Stark trap if water is present in the reagents.
-
Low Yield in Step 2: The cyclization temperature is critical. Temperatures below 240 °C will result in significantly slower reaction rates and incomplete conversion.[14] Ensure the thermometer is accurately measuring the internal temperature of the reaction mixture.
-
Conclusion
The Gould-Jacobs reaction remains a cornerstone of heterocyclic chemistry, providing a reliable and scalable route to 4-hydroxyquinoline-3-carboxylates. Its strategic importance is underscored by the continued relevance of quinolone-based pharmaceuticals. By understanding the underlying mechanism and adhering to the critical temperature parameters outlined in this protocol, researchers can confidently synthesize this valuable scaffold for applications in drug discovery and materials science.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Organic Reactions. (2011). Conrad–Limpach Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. [Link]
-
Gould-Jacobs Reaction Mechanism. (2025). Organic Chemistry. YouTube. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. [Link]
-
Gould-Jacobs reaction - Wiki. (2013). [Link]
-
Lashley, M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
-
Wikipedia. (2023). Conrad–Limpach synthesis. [Link]
-
Organic Syntheses. (1955). Gould-Jacobs Reaction. Coll. Vol. III, 272. [Link]
-
Lőrinczi, B., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(11), 3328. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. [Link]
-
American Chemical Society. (2025). A Thermal [2+2] Cycloaddition/Retro-4π-Electrocyclization Reaction. Organic Letters. [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis. [Link]
-
American Chemical Society. (2022). Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines. Organic Letters, 24(6), 1146–1151. [Link]
-
YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
He, J. F., et al. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Bioorganic & Medicinal Chemistry Letters, 15(12), 2980-5. [Link]
-
Staliński, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. [Link]
-
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 30(22), 5432. [Link]
-
ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. [Link]
-
Al-dujaili, L. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20585-20603. [Link]
- Google Patents. (2001).
-
Al-Trawneh, M., et al. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 20(3), 387-404. [Link]
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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- 11. Gould-Jacobs Reaction [drugfuture.com]
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- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 14. ablelab.eu [ablelab.eu]
condensation of anilines with dimethyl (hydroxymethylene)malonate
Application Note: High-Efficiency Condensation of Anilines with Dimethyl (hydroxymethylene)malonate
Executive Summary
This guide details the protocol for the condensation of substituted anilines with dimethyl (hydroxymethylene)malonate (or its tautomeric formyl-malonate equivalents). This reaction represents the critical first step in the Gould-Jacobs reaction , a fundamental sequence for synthesizing 4-hydroxyquinolines, which serve as scaffolds for antimalarial drugs (e.g., Chloroquine) and fluoroquinolone antibiotics (e.g., Ciprofloxacin).
While the alkoxy-derivatives (e.g., diethyl ethoxymethylenemalonate) are common commercial reagents, the use of the (hydroxymethylene) variant offers a distinct atom-economy profile, eliminating water rather than alcohol. This protocol focuses on driving this equilibrium process to completion using azeotropic water removal, ensuring high purity of the enamine intermediate required for the subsequent high-temperature cyclization.
Mechanistic Principles
The reaction is a Nucleophilic Vinylic Substitution (
-
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic
-carbon of the dimethyl (hydroxymethylene)malonate. -
Tetrahedral Intermediate: A zwitterionic intermediate forms.
-
Elimination: The hydroxyl group is eliminated as water (assisted by proton transfer), restoring the double bond to form dimethyl (anilinomethylene)malonate .
Key Challenge: The reaction is reversible. The presence of water can hydrolyze the product back to starting materials. Therefore, continuous removal of water is the Critical Process Parameter (CPP).
Figure 1: Reaction Mechanism
Caption: The addition-elimination pathway. Removal of water drives the equilibrium toward the enamine product.
Experimental Protocols
Protocol A: Standard Thermal Condensation (Azeotropic Distillation)
Recommended for scale-up and high-purity requirements.
Materials:
-
Substituted Aniline (1.0 equiv)[1]
-
Dimethyl (hydroxymethylene)malonate (1.05 - 1.1 equiv)
-
Solvent: Toluene (Preferred for azeotrope) or Xylene.
-
Catalyst: None usually required; weak acid (p-TsOH, 0.1 mol%) optional for deactivated anilines.
Equipment:
-
Round-bottom flask (RBF)
-
Dean-Stark trap (for water removal)
-
Reflux condenser[2]
-
Magnetic stirrer / Heating mantle[3]
Step-by-Step Procedure:
-
Charge: To a dry RBF, add the aniline derivative and toluene (approx. 5-10 mL per gram of aniline).
-
Add Reagent: Add dimethyl (hydroxymethylene)malonate. Note: If the reagent is a solid, ensure it is fully dissolved.
-
Setup: Attach the Dean-Stark trap filled with toluene and the reflux condenser.
-
Reflux: Heat the mixture to vigorous reflux (
). Ensure the solvent is condensing and returning via the trap. -
Monitor: Observe water separation in the trap. Reaction is typically complete when water evolution ceases (1–4 hours).
-
Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of aniline.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Many enamines will crystallize directly upon cooling.
-
If solid: Filter and wash with cold hexane or cold ethanol.
-
If liquid: Concentrate under reduced pressure (Rotavap) to obtain the solid/oil.
-
-
Purification: Recrystallization from Ethanol or MeOH is standard if higher purity is needed.
Protocol B: Microwave-Assisted Synthesis
Recommended for rapid screening of libraries.
Parameters:
-
Vessel: Sealed microwave vial (2–5 mL).
-
Solvent: Ethanol or Neat (Solvent-free).
-
Stoichiometry: 1:1 molar ratio.
Procedure:
-
Mix aniline (1.0 mmol) and reagent (1.0 mmol) in the vial.
-
Add Ethanol (1 mL) or perform neat.
-
Irradiate at 120–150°C for 5–10 minutes .
-
Cool to precipitate the product. Filter and dry.[3]
Workflow Visualization
Figure 2: Experimental Workflow (Protocol A)
Caption: Step-by-step workflow for the azeotropic condensation method.
Critical Process Parameters & Optimization
The electronic nature of the aniline substituent significantly impacts reaction rate and yield.
-
Electron Donating Groups (EDG): (e.g., -OMe, -Me) increase the nucleophilicity of the aniline nitrogen, accelerating the reaction.
-
Electron Withdrawing Groups (EWG): (e.g., -NO2, -CF3) deactivate the aniline, requiring longer reflux times or acid catalysis.
Table 1: Representative Yields based on Substituents (Reflux in Toluene)
| Substituent (R-Aniline) | Electronic Effect | Reaction Time | Typical Yield | Notes |
| 4-OCH3 | Strong EDG | 1.0 h | 92-96% | Rapid precipitation upon cooling. |
| 4-CH3 | Weak EDG | 1.5 h | 90-95% | Standard baseline. |
| H (Unsubstituted) | Neutral | 2.0 h | 85-90% | Reference standard. |
| 4-Cl | Weak EWG | 3.0 h | 80-85% | May require concentration to crystallize. |
| 4-NO2 | Strong EWG | 6.0 h+ | 40-60% | Optimization: Use Xylene (higher temp) or acid catalyst. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product is too soluble in toluene. | Concentrate solvent by 50% via Rotavap; add Hexane as anti-solvent; cool to 0°C. |
| Low Yield (EWG) | Deactivated nucleophile. | Switch solvent to Xylene ( |
| Dark/Black Mixture | Oxidation of aniline.[4] | Ensure nitrogen atmosphere (inerting); verify purity of starting aniline (distill if necessary). |
| Starting Material Remains | Equilibrium limitation. | Ensure Dean-Stark trap is actively removing water. If using ethanol solvent, switch to Toluene. |
References
-
Gould, R. G.; Jacobs, W. A. (1939).[5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[6]
-
Organic Syntheses. (1955).[5] "4,7-Dichloroquinoline."[7] Org.[3][7][8][9][10][11] Synth. Coll. Vol. 3, p.272.[5]
-
Biotage Application Note. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation."
-
PrepChem. "Synthesis of diethyl (anilinomethylene)malonate."
Sources
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- 6. dspace.mit.edu [dspace.mit.edu]
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- 10. researchgate.net [researchgate.net]
- 11. Dimethyl malonate - Wikipedia [en.wikipedia.org]
Preparation of 1,4-Dihydro-4-oxoquinoline-3-carboxylic Acid Esters: An Application and Protocol Guide
Introduction: The Enduring Significance of the Quinolone Scaffold
The 1,4-dihydro-4-oxoquinoline-3-carboxylic acid moiety represents a cornerstone of medicinal chemistry, forming the core structure of the highly successful quinolone class of antibacterial agents.[1][2] The discovery of nalidixic acid, the first member of this class, was a serendipitous finding during the synthesis of the antimalarial drug chloroquine, heralding a new era in the fight against bacterial infections.[1] Subsequent structural modifications, most notably the introduction of a fluorine atom at the C-6 position and a piperazine ring at C-7, led to the development of the more potent fluoroquinolones.[1] The antibacterial prowess of these compounds lies in their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair, ultimately leading to bacterial cell death.[1][2]
This guide provides a detailed exploration of the synthesis of 1,4-dihydro-4-oxoquinoline-3-carboxylic acid esters, with a primary focus on the robust and versatile Gould-Jacobs reaction. We will delve into the mechanistic underpinnings of this reaction, present detailed protocols for both classical and modern synthetic approaches, and discuss critical experimental parameters.
The Gould-Jacobs Reaction: A Classic and Adaptable Synthetic Route
The Gould-Jacobs reaction, first described in 1939, remains a fundamental method for the construction of the 4-hydroxyquinoline (which exists predominantly in the 4-oxo tautomeric form) framework.[3][4][5] The reaction proceeds in two key stages: the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4]
Reaction Mechanism: A Stepwise Look at Quinolone Formation
The Gould-Jacobs reaction unfolds through a well-defined mechanistic pathway:
-
Condensation: The synthesis initiates with a nucleophilic attack by the amino group of the aniline on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[4] This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[3][4]
-
Thermal Cyclization: This critical step demands significant thermal energy, typically temperatures exceeding 250°C, to facilitate a 6-electron electrocyclization.[4][5] This intramolecular reaction forges the quinoline ring system. The high activation energy can be overcome using conventional heating in high-boiling point solvents or through modern techniques like microwave irradiation.[4][6]
Caption: Generalized workflow of the Gould-Jacobs reaction.
Experimental Protocols
Herein, we provide two detailed protocols for the synthesis of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate, a common precursor to many quinolone antibiotics. The first protocol details the classical thermal cyclization method, while the second employs microwave-assisted synthesis for accelerated reaction times.
Protocol 1: Classical Thermal Synthesis
This protocol utilizes a high-boiling point inert solvent to achieve the requisite temperature for the cyclization step.[4]
Step 1: Synthesis of Diethyl (anilinomethylene)malonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine freshly distilled aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[7]
-
Heat the mixture on a steam bath or in an oil bath at 100-130°C for 1-2 hours.[4][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of aniline.
-
After the reaction is complete, remove the ethanol byproduct under reduced pressure using a rotary evaporator.[7] The resulting crude product is typically used in the next step without further purification.
Step 2: Thermal Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, place the crude diethyl (anilinomethylene)malonate from the previous step.
-
Add a high-boiling point solvent such as diphenyl ether or Dowtherm A.[5][6]
-
Heat the reaction mixture to approximately 250°C and maintain this temperature for 30-60 minutes.[5] The cyclization is often accompanied by the evolution of ethanol.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent.
-
Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation.[4]
-
Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant advantage by dramatically reducing reaction times and often improving yields.[4][6]
Step 1 & 2: One-Pot Condensation and Cyclization
-
In a suitable microwave vial, add aniline (1.0 eq) and diethyl ethoxymethylenemalonate (excess, e.g., 3.0 eq) which can act as both reactant and solvent.[4]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to a high temperature (e.g., 250-300°C) for a short duration (e.g., 5-15 minutes).[9] It is crucial to optimize the temperature and time for the specific aniline substrate to maximize yield and minimize degradation.[9]
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with a cold solvent such as acetonitrile.[4]
-
Dry the resulting solid under vacuum.
| Parameter | Classical Thermal Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | 5-30 minutes |
| Temperature | ~250°C | 250-300°C |
| Solvent | High-boiling point solvents (e.g., diphenyl ether) | Often solvent-free or excess reagent as solvent |
| Yields | Generally good | Often improved yields |
| Scalability | Readily scalable | Scalability can be a consideration with some microwave systems |
Table 1: Comparison of Classical and Microwave-Assisted Gould-Jacobs Synthesis.
Subsequent Transformation: Hydrolysis to the Carboxylic Acid
The resulting ester can be readily hydrolyzed to the corresponding carboxylic acid, which is the active form for many quinolone antibiotics.
Protocol 3: Saponification of the Ester
-
Suspend the ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2N).[10]
-
Heat the mixture to reflux for 1-2 hours, or until TLC indicates complete consumption of the starting material.[10]
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with a strong acid, such as 2N hydrochloric acid, to a pH of approximately 4.[10]
-
The 1,4-dihydro-4-oxoquinoline-3-carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the final product.[10]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in condensation step | Incomplete reaction; impure reagents. | Ensure anhydrous conditions; use freshly distilled aniline and high-purity diethyl ethoxymethylenemalonate. Monitor reaction by TLC to ensure completion.[8] |
| Low yield in cyclization step | Insufficient temperature; reaction time too short or too long (leading to degradation). | Optimize temperature and reaction time. For thermal methods, ensure the solvent is of high purity and boiling point. For microwave methods, perform a time-temperature matrix to find optimal conditions.[8][9] |
| Formation of side products | For asymmetrically substituted anilines, a mixture of regioisomers can be formed. | The regioselectivity is influenced by both steric and electronic factors.[5] Careful purification by chromatography or recrystallization may be necessary to isolate the desired isomer. |
Table 2: Common Issues and Troubleshooting in the Gould-Jacobs Synthesis.
Caption: A comprehensive workflow for the synthesis and subsequent hydrolysis of 1,4-dihydro-4-oxoquinoline-3-carboxylic acid esters.
Conclusion
The Gould-Jacobs reaction provides a reliable and adaptable platform for the synthesis of 1,4-dihydro-4-oxoquinoline-3-carboxylic acid esters, which are pivotal intermediates in the development of quinolone-based pharmaceuticals. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can efficiently access these valuable compounds. The advent of microwave-assisted synthesis has further enhanced the utility of this classic reaction, offering a more rapid and often higher-yielding alternative to traditional thermal methods. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully synthesize and further functionalize this important class of heterocyclic compounds.
References
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Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025, November 13). Retrieved February 12, 2026, from [Link]
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Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC - NIH. (2022, July 1). Retrieved February 12, 2026, from [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved February 12, 2026, from [Link]
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Gould-Jacobs Reaction Mechanism | Organic Chemistry - YouTube. (2025, January 15). Retrieved February 12, 2026, from [Link]
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Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (2023, March 15). Retrieved February 12, 2026, from [Link]
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Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids | Journal of Medicinal Chemistry - ACS Publications. (1988, May 1). Retrieved February 12, 2026, from [Link]
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Gould-Jacobs reaction - Wiki. (2013, February 21). Retrieved February 12, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013, March 13). Retrieved February 12, 2026, from [Link]
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CGS-9896-药物合成数据库. (n.d.). Retrieved February 12, 2026, from [Link]
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Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Retrieved February 12, 2026, from [Link]
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[Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Qeios. (2024, February 15). Retrieved February 12, 2026, from [Link]
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Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid - PrepChem.com. (n.d.). Retrieved February 12, 2026, from [Link]
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1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. (n.d.). Retrieved February 12, 2026, from [Link]
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Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed. (1980, December). Retrieved February 12, 2026, from [Link]
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Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water - SciELO México. (2017). Retrieved February 12, 2026, from [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 3). Retrieved February 12, 2026, from [Link]
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260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019, February 14). Retrieved February 12, 2026, from [Link]
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Synthesis of diethyl (anilinomethylene)malonate - PrepChem.com. (n.d.). Retrieved February 12, 2026, from [Link]
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[Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]
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Synthesis of Naphthyridines from Dimethyl (Hydroxymethylene)malonate: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthyridines represent a class of privileged heterocyclic compounds, forming the core scaffold of numerous biologically active agents.[1] Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have established them as crucial motifs in medicinal chemistry and drug discovery.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of naphthyridine derivatives, with a particular focus on the strategic use of dimethyl (hydroxymethylene)malonate and its analogs. We will delve into the mechanistic underpinnings of the Gould-Jacobs reaction, a cornerstone in this synthetic pathway, offering both classical thermal and modern microwave-assisted methodologies. This document is designed to equip researchers with the foundational knowledge and practical steps to successfully synthesize and explore this vital class of heterocyclic compounds.
Introduction: The Significance of the Naphthyridine Scaffold
Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[1] The arrangement of the nitrogen atoms within the bicyclic system gives rise to six possible isomers, each with a unique electronic and steric profile.[1] This structural diversity translates into a broad spectrum of biological activities, making them a fertile ground for the development of novel therapeutics.[3][4]
The 1,5-naphthyridine and 1,8-naphthyridine isomers have garnered significant attention in the pharmaceutical industry.[1][3] For instance, nalidixic acid, a 1,8-naphthyridine derivative, was one of the earliest synthetic antibacterial agents and paved the way for the development of the highly successful quinolone class of antibiotics.[1] The applications of naphthyridines extend beyond antibacterial agents to include potent inhibitors of various enzymes, ligands for receptors in the central nervous system, and materials with unique photophysical properties.[3][5]
The construction of the naphthyridine core is a key challenge in organic synthesis. Numerous methods have been developed, with the Gould-Jacobs reaction being a particularly robust and versatile strategy for accessing 4-hydroxy-substituted naphthyridines.[2][6] This reaction, which typically involves the condensation of an aminopyridine with a malonic ester derivative, provides a reliable entry point to a wide array of functionalized naphthyridine scaffolds.[6]
The Gould-Jacobs Reaction: A Mechanistic Overview
The Gould-Jacobs reaction is a powerful tool for the synthesis of quinoline and naphthyridine ring systems. When applied to the synthesis of 1,5-naphthyridines, the reaction proceeds through a two-step sequence: an initial condensation followed by a thermal or microwave-assisted intramolecular cyclization.[2]
The key starting materials are a 3-aminopyridine derivative and a substituted malonic ester, such as dimethyl (hydroxymethylene)malonate or, more commonly, diethyl ethoxymethylenemalonate (DEEM).[2][3]
Step 1: Condensation
The reaction is initiated by a nucleophilic attack of the amino group of the 3-aminopyridine on the electrophilic carbon of the malonate derivative. This is followed by the elimination of a small molecule (water or ethanol) to form a vinylogous amide intermediate.[2]
Step 2: Intramolecular Cyclization
The subsequent step requires high temperatures to facilitate an intramolecular 6-electron electrocyclization. This ring-closing reaction forms the dihydronaphthyridine ring system, which then tautomerizes to the more thermodynamically stable 4-hydroxy-1,5-naphthyridine product.[2]
Step 3: (Optional) Hydrolysis and Decarboxylation
If the desired product is the parent 4-hydroxy-1,5-naphthyridine, the ester group at the 3-position can be hydrolyzed to a carboxylic acid, which can then be decarboxylated upon heating.[2]
Below is a diagram illustrating the general workflow of the Gould-Jacobs reaction for the synthesis of 1,5-naphthyridines.
Caption: General workflow of the Gould-Jacobs reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 4-hydroxy-1,5-naphthyridine-3-carboxylate using both conventional heating and microwave irradiation.
Protocol 1: Conventional Thermal Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
This protocol is a generalized procedure based on the principles of the Gould-Jacobs reaction.[7]
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Condensation:
-
Cyclization:
-
Add a high-boiling point solvent such as Dowtherm A or diphenyl ether to the flask containing the intermediate.
-
Heat the mixture to a high temperature (e.g., 250 °C) and maintain this temperature for a designated period (typically 30 minutes to 2 hours), monitoring the reaction progress by TLC.[7]
-
The cyclization is a thermal electrocyclization that requires significant heat to proceed efficiently.[7]
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solvent upon cooling.
-
Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or DMF/water.[7] Due to the low solubility of many naphthyridine products in common chromatography solvents, recrystallization is often the preferred method of purification.[7]
-
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
Microwave irradiation can significantly shorten reaction times and in some cases improve yields for the cyclization step.[7]
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave reactor
-
Microwave-safe reaction vessel with a stir bar
Procedure:
-
Condensation:
-
Follow the same procedure as in Protocol 1 for the initial condensation of 3-aminopyridine and DEEM.
-
-
Microwave-Assisted Cyclization:
-
Transfer the crude intermediate to a microwave-safe reaction vessel.
-
If necessary, add a small amount of a high-boiling point, microwave-safe solvent to ensure efficient and even heating.
-
Place the vessel in the microwave reactor and irradiate at a high temperature (e.g., 200-250 °C) for a shorter duration (e.g., 10-30 minutes).
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedures as described in Protocol 1.
-
Data Presentation and Troubleshooting
The success of the naphthyridine synthesis can be influenced by several factors. The following table summarizes common issues and potential solutions.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low yield in condensation step | Incomplete reaction, side-product formation, or suboptimal reaction conditions. | Ensure anhydrous (moisture-free) conditions. Use a slight excess of the malonate derivative. Optimize the reaction temperature; heating is typically required.[7] |
| Incomplete cyclization | Insufficient temperature or reaction time. | Use a high-boiling point solvent and maintain a consistent high temperature (e.g., 250 °C). Consider using microwave irradiation to shorten reaction times and potentially improve yields.[7] |
| Difficulty in purifying the final product | Poor solubility in common organic solvents, making column chromatography challenging. Co-precipitation of impurities. | Recrystallization is often the most effective purification method. Experiment with different solvents or solvent mixtures, such as ethanol/water or DMF/water.[7] |
| Formation of regioisomeric byproducts | Cyclization can sometimes occur at different positions on the pyridine ring, leading to a mixture of naphthyridine isomers. | The regioselectivity of the Gould-Jacobs reaction is influenced by both electronic and steric factors. Careful selection of starting materials and reaction conditions may favor the desired isomer. In some cases, separation of isomers by fractional crystallization may be necessary.[7] |
Mechanistic Rationale and Key Considerations
The choice of the malonate derivative is crucial for the success of the reaction. While dimethyl (hydroxymethylene)malonate can be used, diethyl ethoxymethylenemalonate (DEEM) is more commonly employed. The ethoxy group in DEEM is a good leaving group, facilitating the initial condensation step.
The high temperature required for the cyclization step is a key feature of the Gould-Jacobs reaction. This thermal energy is necessary to overcome the activation barrier for the 6-electron electrocyclization. The use of high-boiling point solvents like Dowtherm A or diphenyl ether allows for the reaction to be conducted at the required high temperatures.[7]
For substrates that are sensitive to high temperatures, or to improve reaction efficiency, microwave-assisted synthesis offers a valuable alternative. The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions with higher yields.[7]
Below is a diagram illustrating the key mechanistic steps of the Gould-Jacobs reaction.
Caption: Key mechanistic steps of the Gould-Jacobs reaction.
Conclusion
The synthesis of naphthyridines, particularly through the Gould-Jacobs reaction utilizing reagents like dimethyl (hydroxymethylene)malonate and its analogs, remains a cornerstone of heterocyclic chemistry with profound implications for drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, enabling the efficient and reliable synthesis of these important scaffolds. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and the strategic application of modern techniques such as microwave-assisted synthesis are paramount to achieving success in this field.
References
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives.
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-
MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(15), 4487. [Link]
-
National Center for Biotechnology Information. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4973. [Link]
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One-Pot Synthesis of Quinolones Using Dimethyl Hydroxymethylene Malonate: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Quinolone Scaffold
The quinolone structural motif is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with diverse biological activities, including antibacterial, antiviral, anticancer, and antimalarial properties.[1][2] The development of efficient and versatile synthetic methodologies to access this privileged scaffold is therefore of paramount importance to the drug discovery and development pipeline. Among the various synthetic routes, the Gould-Jacobs reaction stands out as a classical and reliable method for constructing the 4-hydroxyquinoline core.[3][4][5] This application note provides a detailed exploration of a one-pot synthesis of quinolones, leveraging the reactivity of dimethyl hydroxymethylene malonate in a process analogous to the Gould-Jacobs reaction. We will delve into the mechanistic underpinnings of this transformation and provide detailed protocols for both classical thermal and modern microwave-assisted approaches.
Mechanistic Insights: A Stepwise Look at Quinolone Formation
The one-pot synthesis of quinolones from anilines and dimethyl hydroxymethylene malonate proceeds through a well-defined sequence of reactions, beginning with a condensation step followed by a thermally induced cyclization.
-
Initial Condensation: The reaction commences with a nucleophilic attack by the amino group of the aniline on the electron-deficient carbon of the dimethyl hydroxymethylene malonate. This is followed by the elimination of a molecule of methanol to yield a stable enamine intermediate, an anilinomethylenemalonate derivative.[3][4] This initial step is typically facile and can often be achieved at moderate temperatures.
-
Thermal Cyclization: The critical ring-closing step requires significant thermal energy to facilitate an intramolecular 6-electron electrocyclization.[3][4] This process involves the attack of the aniline ring onto one of the ester carbonyl groups, leading to the formation of the quinolone ring system. Traditionally, this has been accomplished by heating the reaction mixture in a high-boiling solvent. However, modern techniques such as microwave irradiation have proven to be highly effective in promoting this transformation, often with significantly reduced reaction times and improved yields.[4][6][7]
-
Tautomerization: The initially formed cyclized product exists in equilibrium between its enol (4-hydroxyquinoline) and keto (4-quinolone) forms. The keto form is generally the more stable tautomer.[3]
Below is a diagram illustrating the proposed reaction mechanism:
Caption: Proposed mechanism for the one-pot synthesis of quinolones.
Experimental Protocols
This section provides two detailed protocols for the one-pot synthesis of quinolones: a classical thermal method and a more rapid microwave-assisted method.
Protocol 1: Classical Thermal Synthesis
This method utilizes a high-boiling point solvent to achieve the necessary temperature for the cyclization step.
Materials:
-
Substituted aniline (1.0 eq)
-
Dimethyl hydroxymethylene malonate (1.0 - 1.2 eq)
-
High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the substituted aniline (1.0 eq) and dimethyl hydroxymethylene malonate (1.0-1.2 eq).
-
Initial Condensation: Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilinomethylenemalonate intermediate.
-
Methanol Removal: Remove the methanol byproduct under reduced pressure.
-
Cyclization: Add the high-boiling point solvent to the reaction mixture and heat to a vigorous reflux (typically 250-260 °C) for 15-30 minutes.
-
Isolation: Allow the reaction mixture to cool to room temperature. The quinolone product will often precipitate out of the solvent.
-
Purification: Collect the solid product by filtration and wash with a suitable solvent (e.g., ethanol, acetonitrile) to remove residual high-boiling solvent. The product can be further purified by recrystallization if necessary.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant reduction in reaction time and can often lead to higher yields.[6][7][8]
Materials:
-
Substituted aniline (1.0 eq)
-
Dimethyl hydroxymethylene malonate (as both reagent and solvent, or with a minimal amount of high-boiling solvent)
-
Microwave reactor vial with a magnetic stir bar
-
Microwave synthesis system
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine the substituted aniline (1.0 eq) and an excess of dimethyl hydroxymethylene malonate.[7]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the target temperature (e.g., 250 °C) and hold for the specified time (typically 5-20 minutes).[7] Reaction parameters should be optimized for each specific substrate.
-
Isolation: After the reaction is complete, allow the vial to cool to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash it with a cold solvent such as acetonitrile to remove any unreacted starting material.[7] The product can be dried under vacuum.
The following diagram outlines the general experimental workflow for the one-pot quinolone synthesis:
Caption: General workflow for one-pot quinolone synthesis.
Data Presentation: A Comparative Overview
The choice between classical and microwave-assisted synthesis often depends on available equipment and desired throughput. The following table summarizes typical reaction parameters and outcomes for both methods.
| Parameter | Classical Thermal Synthesis | Microwave-Assisted Synthesis |
| Heating Method | Heating mantle in high-boiling solvent | Microwave reactor |
| Reaction Time | 1.5 - 3 hours | 5 - 20 minutes |
| Typical Temperature | 250 - 260 °C | 200 - 250 °C |
| Typical Yields | Moderate to Good | Good to Excellent |
| Scalability | Readily scalable | Scalability can be equipment-dependent |
| Advantages | Simple setup, no specialized equipment | Rapid, often higher yields, energy efficient |
| Disadvantages | Long reaction times, high energy consumption | Requires specialized microwave reactor |
Expert Insights and Trustworthiness
Causality Behind Experimental Choices:
-
Excess Malonate: Using a slight excess of dimethyl hydroxymethylene malonate helps to drive the initial condensation reaction to completion, ensuring full consumption of the limiting aniline reagent.[7]
-
High Temperatures: The high temperatures required for the cyclization step are necessary to overcome the activation energy barrier for the intramolecular electrophilic substitution on the aniline ring.[4]
-
Microwave Heating: Microwave irradiation directly and efficiently heats the polar reaction mixture, leading to a rapid increase in temperature and significantly accelerating the rate of the cyclization reaction.[9][10] This uniform heating can also minimize the formation of side products that may occur with prolonged heating in classical methods.
Self-Validating System:
The protocols described are designed to be self-validating. The formation of the quinolone product is often accompanied by its precipitation from the reaction mixture upon cooling, providing a clear visual indication of a successful reaction. Furthermore, the purity of the isolated product can be readily assessed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The expected spectroscopic data for the quinolone core are well-documented, allowing for straightforward confirmation of the product's identity.
Conclusion
The one-pot synthesis of quinolones using dimethyl hydroxymethylene malonate offers a robust and adaptable method for accessing this important heterocyclic scaffold. While the classical thermal approach remains a viable option, the adoption of microwave-assisted synthesis provides a significant improvement in terms of reaction time and efficiency, making it particularly well-suited for the rapid generation of compound libraries in a drug discovery setting. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to successfully implement and adapt this valuable synthetic transformation in their own laboratories.
References
-
Chan, C.-K., Lai, C.-Y., & Wang, C.-C. (2020). Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis under Microwave Irradiation: Application to One-Pot Synthesis of Substituted Quinolinyl Chalcones. Synthesis, 52(12), 1779-1794. [Link]
-
Gach-Janczak, K., Piekielna-Ciesielska, J., Waśkiewicz, J., Krakowiak, K., Wtorek, K., & Janecka, A. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 123. [Link]
-
Li, Z., Wang, X.-J., & You, Q.-D. (2010). Microwave-assisted one-pot synthesis of polycyclic 4-quinolone derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
ACS Combinatorial Science. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. [Link]
-
Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. [Link]
-
Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Application Note AN056. [Link]
-
RSC Publishing. (2021). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. [Link]
-
PubMed. (2003). One-pot microwave assisted preparation of pyrazoloquinazolinone libraries. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2019). The one-pot synthesis of quinolines via Co(iii)-catalyzed C–H activation/carbonylation/cyclization of anilines. [Link]
-
Chemical Papers. (2018). One-pot synthesis of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates and arylmethylene-bis-3,3′-quinoline-2-ones. [Link]
-
Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. [Link]
-
NIH. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. [Link]
-
Scientific Research Publishing. (2017). Catalyst Free One-Pot Synthesis of Chromeno Quinolines and Their Antibacterial Activity. [Link]
-
PMC. (2022). Quinolone: a versatile therapeutic compound class. [Link]
-
ResearchGate. (2025). One-Pot Preparation of 7-Hydroxyquinoline. [Link]
-
NIH. (2012). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2011). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]
-
Organic Syntheses. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester. [Link]
-
MDPI. (2019). Quinolones for applications in medicinal chemistry: synthesis and structure. [Link]
-
MDPI. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
-
ResearchGate. (n.d.). Synthesis of the new quinolones. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone: a versatile therapeutic compound class - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. ablelab.eu [ablelab.eu]
- 8. qeios.com [qeios.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
preventing polymerization of dimethyl (hydroxymethylene)malonate
A Guide to Preventing and Troubleshooting Polymerization
Welcome to the Technical Support Center for dimethyl (hydroxymethylidene)malonate. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth technical information and practical advice to prevent the unwanted polymerization of this versatile α,β-unsaturated carbonyl compound. By understanding the underlying chemical principles and implementing the recommended procedures, you can ensure the stability and reactivity of your dimethyl (hydroxymethylidene)malonate throughout its storage and use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimethyl (hydroxymethylidene)malonate polymerization?
A1: The polymerization of dimethyl (hydroxymethylidene)malonate is primarily driven by its chemical structure as an α,β-unsaturated carbonyl compound. The electron-withdrawing nature of the two ester carbonyl groups makes the β-carbon of the carbon-carbon double bond highly susceptible to nucleophilic attack. This vulnerability can lead to anionic polymerization, which can be initiated by even weak nucleophiles. Additionally, like other vinyl compounds, it can also undergo free-radical polymerization, especially when exposed to heat, light, or radical initiators.
Q2: I observed a white precipitate in my stored dimethyl (hydroxymethylidene)malonate. What is it, and is it reversible?
A2: The white precipitate is likely the polymer of dimethyl (hydroxymethylidene)malonate. This occurs when the monomeric units react with each other to form long polymer chains. For analogous compounds like diethyl methylenemalonate, this polymerization is a known issue upon standing. The good news is that this process can often be reversed. The monomer can typically be recovered from the polymer by a process of depolymerization, which usually involves careful heating under vacuum.
Q3: Can I store dimethyl (hydroxymethylidene)malonate at room temperature?
A3: Storing dimethyl (hydroxymethylidene)malonate at room temperature is not recommended for extended periods. Its inherent reactivity makes it prone to polymerization, a process that is accelerated at ambient or elevated temperatures. For optimal stability, it should be stored in a cool, dark environment, preferably refrigerated (2-8 °C).
Q4: Are there any specific chemical inhibitors I should add to my dimethyl (hydroxymethylidene)malonate for long-term storage?
A4: Yes, the use of polymerization inhibitors is highly recommended. Phenolic compounds are effective free-radical scavengers and are commonly used for this purpose. Specific inhibitors and their typical concentrations for related reactive monomers include:
-
Hydroquinone (HQ): A widely used general-purpose inhibitor.
-
Butylated Hydroxytoluene (BHT): A common antioxidant and polymerization inhibitor.
-
Hydroquinone monomethyl ether (MEHQ): Often preferred for its effectiveness and low color formation.
A typical concentration for these inhibitors ranges from 50 to 200 ppm. It is crucial to ensure the inhibitor is evenly distributed throughout the material.
Q5: How do acidic or basic impurities affect the stability of dimethyl (hydroxymethylidene)malonate?
A5: Both acidic and basic impurities can significantly compromise the stability of dimethyl (hydroxymethylidene)malonate.
-
Basic Impurities: Even weak bases can initiate anionic polymerization. Care should be taken to avoid contamination with amines, hydroxides, or other basic substances.
-
Acidic Impurities: While strong acids can catalyze other reactions, the presence of certain acidic impurities can paradoxically lead to overstabilization of the monomer, reducing its desired reactivity in subsequent synthetic steps. The use of acid scavengers may be beneficial in specific formulations to neutralize acidic residues that could arise from synthesis byproducts or degradation.[1][2][3]
Troubleshooting Guides
Scenario 1: Unexpected Polymerization During an Experiment
Problem: My reaction mixture containing dimethyl (hydroxymethylidene)malonate has become viscous or has solidified unexpectedly.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Presence of Nucleophilic Reagents | A reagent in your reaction mixture, such as an amine or a strong base, may be acting as an initiator for anionic polymerization. | If possible, consider a less nucleophilic reagent or a protecting group strategy. Alternatively, add the dimethyl (hydroxymethylidene)malonate slowly to the reaction mixture at a low temperature to control the initiation of polymerization. |
| Elevated Reaction Temperature | Higher temperatures can accelerate both anionic and free-radical polymerization. | Conduct the reaction at the lowest feasible temperature. If heating is necessary, ensure it is done gradually and for the minimum time required. |
| Contamination | Contamination of glassware or reagents with basic residues can trigger polymerization. | Ensure all glassware is scrupulously clean and, if necessary, acid-washed and dried before use. Use purified, anhydrous solvents and reagents. |
Scenario 2: Polymerization During Purification
Problem: My dimethyl (hydroxymethylidene)malonate polymerized during distillation.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Excessive Heat | The high temperatures required for distillation can initiate thermal polymerization. | Use vacuum distillation to lower the boiling point of the compound. Ensure the heating mantle temperature is only slightly above the boiling point of the liquid. |
| Absence of an Inhibitor in the Distillation Pot | During distillation, volatile inhibitors can be removed, leaving the hot liquid unprotected. | Add a small amount of a non-volatile polymerization inhibitor, such as hydroquinone, to the distillation flask before heating. |
| Extended Distillation Time | Prolonged heating increases the likelihood of polymerization. | Perform the distillation as quickly and efficiently as possible. |
Scenario 3: Solidification in Storage
Problem: My stored dimethyl (hydroxymethylidene)malonate has partially or fully solidified.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Inadequate Storage Conditions | Storage at ambient temperature or exposure to light can promote polymerization over time. | Store the material in a tightly sealed, opaque container in a refrigerator (2-8 °C). |
| Depletion of Inhibitor | The inhibitor can be consumed over time, especially if the material has been stored for a long period or exposed to air. | If the material is still partially liquid, consider adding a fresh amount of inhibitor (e.g., 50-100 ppm of BHT or MEHQ). If fully solidified, proceed to the depolymerization protocol. |
| Contamination of the Storage Vessel | The storage container may have had residual impurities that initiated polymerization. | Use clean, inert containers for storage. Amber glass bottles with PTFE-lined caps are recommended. |
Experimental Protocols
Protocol 1: Depolymerization of Solidified Dimethyl (Hydroxymethylidene)malonate
This protocol describes a general method for recovering the monomeric form from its polymer through thermal depolymerization.
Materials:
-
Polymerized dimethyl (hydroxymethylidene)malonate
-
Distillation apparatus (short path is ideal)
-
Vacuum pump
-
Heating mantle
-
Inert gas (Nitrogen or Argon)
-
Receiving flask cooled in an ice bath
-
Non-volatile polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
Place the solidified polymer into a round-bottom flask.
-
Add a small amount (e.g., 100 ppm) of a non-volatile polymerization inhibitor to the flask.
-
Assemble the distillation apparatus. Ensure all joints are well-sealed.
-
Place the receiving flask in an ice bath to efficiently condense the monomer.
-
Begin to slowly apply vacuum.
-
Once a stable vacuum is achieved, gradually heat the distillation flask using a heating mantle.
-
The polymer will begin to depolymerize, and the monomer will distill over. Collect the distillate in the cooled receiving flask.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
-
To the collected monomer, add a suitable storage inhibitor (e.g., 50-200 ppm of BHT or MEHQ) and transfer to a clean, dry, and opaque storage container. Store in a refrigerator.
Protocol 2: Monitoring and Replenishing Inhibitor Levels
For long-term storage, it is prudent to monitor the concentration of the polymerization inhibitor.
Materials:
-
Sample of dimethyl (hydroxymethylidene)malonate
-
Analytical method for inhibitor quantification (e.g., HPLC or GC-MS)
-
Stock solution of the chosen inhibitor (e.g., BHT or MEHQ) in a compatible solvent
Procedure:
-
At regular intervals (e.g., every 3-6 months), withdraw a small aliquot of the stored dimethyl (hydroxymethylidene)malonate.
-
Analyze the sample to determine the concentration of the inhibitor.
-
If the inhibitor concentration has dropped significantly (e.g., by more than 50%), calculate the amount of fresh inhibitor needed to return to the desired concentration.
-
Add the calculated amount of inhibitor from a stock solution and mix thoroughly.
-
Return the material to proper storage conditions.
Visualization of Key Processes
Anionic Polymerization Mechanism
The following diagram illustrates the initiation and propagation steps of the anionic polymerization of dimethyl (hydroxymethylidene)malonate, a primary pathway for its unwanted solidification.
Caption: Anionic polymerization of dimethyl (hydroxymethylidene)malonate.
Troubleshooting Workflow for Polymerization Issues
This workflow provides a logical sequence of steps to diagnose and address polymerization problems encountered during experiments or storage.
Caption: Troubleshooting workflow for polymerization issues.
References
-
Cargill. (n.d.). Acid Scavengers. Portal Lubes. Retrieved from [Link]
-
Chen, E. Y.-X. (2025, November 10). Chemical Recycling of Polyesters and Polycarbonates: Why Is Zinc(II) Such an Effective Depolymerization Catalyst?. PMC. Retrieved from [Link]
-
Gantrade. (2018, May 16). Key Facts about Acrylate Monomers. Retrieved from [Link]
-
Industrial Specialties Mfg. (n.d.). Acrylic aka PMMA Chemical Compatiblity Chart. Retrieved from [Link]
-
Kao. (n.d.). BHT (Butylated Hydroxytoluene). Retrieved from [Link]
-
Polytec. (2025, August 19). Acid Scavenger Masterbatch – Protecting Plastics and Equipment. Retrieved from [Link]
-
Sardon, H. (2025, February 10). Ultrafast Thermal RAFT Depolymerization at Higher Solid Contents. PMC. Retrieved from [Link]
-
Seiko Chemical Co., Ltd. (n.d.). Hydroquinone type. Retrieved from [Link]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal depolymerization. Retrieved from [Link]
-
Zhang, Y. (2021, January 15). Effect of acidic conditions on decomposition of methylene blue in aqueous solution by air microbubbles. PubMed. Retrieved from [Link]
Sources
removing unreacted aniline from malonate condensation reactions
The following guide is structured as a Technical Support Hub for researchers dealing with aniline contamination in malonate condensation reactions (e.g., Knoevenagel, Gould-Jacobs). It prioritizes causality, self-validating protocols, and high-contrast visualization.
Ticket Subject: Removing Unreacted Aniline from Malonate Condensation Workflows Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
In malonate condensations (reacting anilines with malonic acid derivatives), unreacted aniline is a persistent impurity. Its removal is complicated by two factors:
-
Oxidative Instability: Aniline oxidizes rapidly, darkening reaction mixtures and complicating colorimetric monitoring.
-
Basicity Overlap: If your product is a quinoline (via Gould-Jacobs cyclization), its
(~4.9) is nearly identical to aniline (~4.6), rendering standard acid-base extraction ineffective.
This guide provides three tiered protocols based on your product's chemical nature.
Part 1: Diagnostic & Decision Logic
Before selecting a protocol, determine the chemical nature of your target product.
Decision Matrix: Method Selection
Caption: Decision tree for selecting the optimal aniline removal strategy based on product basicity and volatility.
Part 2: Detailed Protocols
Protocol A: The "Anilinium Trap" (For Neutral Products)
Applicability: Use when your product is neutral (e.g., an intermediate malonamide or ester) and will not protonate at pH 1–2.
Mechanism: Aniline is converted into water-soluble anilinium chloride (
Step-by-Step Workflow:
-
Dilution: Dilute the crude reaction mixture with a water-immiscible solvent (Ethyl Acetate or Dichloromethane).
-
First Wash (Acidic):
-
Wash the organic layer 2x with 1M HCl .
-
Critical Check: Measure the pH of the aqueous layer.[1] It must be < 2. If not, the acid is consumed; add more HCl.
-
-
Second Wash (Brine): Wash the organic layer 1x with saturated NaCl (brine) to remove trapped acid and break potential emulsions.
-
Drying: Dry over anhydrous
, filter, and concentrate.
Troubleshooting Table:
| Issue | Diagnosis | Solution |
|---|---|---|
| Emulsion forms | Aniline surfactants or particulates present. | Filter the biphasic mixture through a Celite pad before separation. Add more brine. |
| Product loss | Product might have weak basicity. | Switch to a milder acid buffer (e.g., Citrate buffer pH 3–4) or use Protocol B. |
Protocol B: Chemoselective Scavenging (For Basic Products)
Applicability: Essential when your product is a quinoline or nitrogen-heterocycle. Acid washing fails here because both aniline and quinoline will protonate and extract into water. Mechanism: Exploits the difference in nucleophilicity. Aniline is a primary amine ; Quinoline is a tertiary amine . We use an electrophile that reacts only with the primary amine.
Option B1: Solid-Supported Scavengers (High Value/Small Scale)
Use a Polymer-Supported Isocyanate (PS-NCO) resin.
-
Calculate Load: Assume 100% conversion of starting material is not achieved. Estimate 0.2–0.5 eq of unreacted aniline.
-
Incubation: Add PS-NCO resin (typically 1.5–2.0 equivalents relative to estimated aniline) to the reaction mixture.
-
Agitation: Stir gently at Room Temperature for 2–4 hours.
-
Filtration: Filter off the resin.[7] The aniline is chemically bound to the beads.
-
Result: Filtrate contains purified product.
Option B2: Acetic Anhydride Derivatization (Scalable/Cost-Effective)
If resins are too expensive, convert aniline to acetanilide .
-
Derivatization: Add 1.1 eq of Acetic Anhydride (
) relative to the estimated aniline content. -
Reaction: Stir for 30 mins. Aniline converts to Acetanilide.
-
Note: Acetanilide is neutral and significantly less polar than aniline.
-
-
Separation:
-
If Product is Basic (Quinoline): Perform an Acid Wash (Protocol A). The basic product goes to the aqueous layer (as salt).[8] The neutral acetanilide stays in the organic layer. Separate layers. Basify the aqueous layer (NaOH) to recover the product.
-
If Product is Neutral: The acetanilide will likely have a very different Rf value than aniline, facilitating separation by Flash Chromatography.
-
Protocol C: Chromatographic Cleanup
Applicability: When trace aniline persists or "tails" on the column, contaminating fractions.
The Problem: Aniline is basic and interacts with acidic silanol groups (
Optimization Guide:
-
Mobile Phase Modifier:
-
For Neutral Products: Add 1% Triethylamine (TEA) to the mobile phase. This blocks silanol sites, allowing aniline to elute as a sharp band.
-
For Basic Products: Use Ammonia-saturated Methanol in DCM.
-
-
Stationary Phase: Use "Base-Deactivated" Silica or Alumina (Basic) instead of standard silica.
Part 3: Comparative Data Analysis
Efficiency vs. Cost Comparison of Removal Methods
| Method | Aniline Removal Efficiency | Product Recovery (Basic) | Cost | Scalability |
| Acid Wash (HCl) | High (>98%) | 0% (Product lost to aq. phase) | Low | High |
| Steam Distillation | Moderate (90%) | High (>95%) | Low | Medium |
| PS-Isocyanate Resin | Very High (>99%) | High (>98%) | High | Low (Lab scale) |
| Ac_2O Derivatization | High (>95%) | High (>90% after workup) | Low | High |
Part 4: Frequently Asked Questions (FAQ)
Q1: I tried the HCl wash, but my product disappeared. Where did it go? A: If your product contains a basic nitrogen (like a quinoline or pyridine ring), it protonated and moved into the aqueous acid layer along with the aniline.
-
Fix: Neutralize the aqueous layer with NaOH until pH > 10, then extract with organic solvent. Your product will return to the organic phase. Use Protocol B to separate aniline next time.
Q2: My TLC shows a spot for aniline that overlaps with my product. How do I visualize them separately? A: Aniline often streaks. To distinguish them:
-
Stain: Use Ehrlich’s Reagent (p-dimethylaminobenzaldehyde). Aniline turns bright yellow/orange instantly. Most malonate products will not react or react slowly.
-
Fluorescence: Quinolines are often highly fluorescent under UV (365 nm); aniline is weak/purple absorption (254 nm).
Q3: Can I just rotovap the aniline off? A: Aniline has a boiling point of 184°C. It is difficult to remove by standard rotary evaporation. You need a high-vacuum pump (< 1 mbar) and heat (50–60°C), or use azeotropic distillation with toluene.
Q4: Why is my product turning brown/black on the shelf? A: Trace aniline oxidizes to form "aniline black" and other complex azo-dyes over time. Even <1% contamination can discolor a batch. Use Protocol B1 (Resin) for a final "polish" to ensure long-term stability.
References
-
Organic Syntheses. Quinoline. Org. Synth. 1928, 8, 96. (Demonstrates steam distillation for aniline removal).
-
Biotage. Strategies for the Removal of Impurities using Isolute Scavengers. (Technical Note on PS-Isocyanate usage).
-
Restek. Troubleshooting HPLC – Tailing Peaks. (Explains silanol interactions with amines).
-
BenchChem. Comparative Guide to Quinoline Synthesis. (Discusses workup challenges in Skraup/Gould-Jacobs reactions).
-
ResearchGate. How do I remove aniline from the reaction mixture? (Community validated protocols for acid washing and chromatography).
Sources
- 1. A novel process for the removal of aniline from wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Restek - Videoartikel [de.restek.com]
- 5. newcomersupply.com [newcomersupply.com]
- 6. lter.limnology.wisc.edu [lter.limnology.wisc.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
controlling decarboxylation during quinolone ester hydrolysis
A Scientist's Guide to Controlling Decarboxylation During Quinolone Ester Hydrolysis
Welcome to the technical support center for advanced organic and medicinal chemistry applications. As Senior Application Scientists, we understand the challenges you face in the lab. This guide provides in-depth troubleshooting advice and optimized protocols for a critical step in the synthesis of many quinolone-based active pharmaceutical ingredients (APIs): the hydrolysis of a quinolone ester to its corresponding carboxylic acid.
The primary challenge in this conversion is preventing the undesired loss of the C3-carboxylic acid group through decarboxylation. This side reaction not only reduces the yield of your target molecule but also introduces a significant purification challenge. More importantly, for many antibacterial quinolones, this carboxylic acid is essential for the compound's mechanism of action, and its removal renders the molecule inactive.[1]
This guide is structured to help you understand the competing reaction pathways, troubleshoot common issues, and implement robust protocols to maximize the yield and purity of your desired quinolone carboxylic acid.
Fundamental Principles: The Competing Pathways of Hydrolysis and Decarboxylation
At the heart of this challenge lie two competing reactions starting from your quinolone ester. Your goal is to favor Pathway 1 (Hydrolysis) while suppressing Pathway 2 (Decarboxylation).
-
Pathway 1: Saponification (Desired Reaction) : This is the base-promoted hydrolysis of the ester. A hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. This reaction is generally irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a stable carboxylate salt.[2][3][4]
-
Pathway 2: Decarboxylation (Undesired Reaction) : This reaction involves the loss of carbon dioxide (CO₂) from the quinolone carboxylic acid intermediate. The 4-oxo group, characteristic of many quinolones, creates a β-keto acid system, which is notoriously prone to decarboxylation upon heating via a cyclic transition state.[5][6] This reaction can be accelerated by excessive heat and harsh pH conditions.[7]
The diagram below illustrates this critical competition:
Caption: Competing hydrolysis and decarboxylation pathways.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during quinolone ester hydrolysis in a direct question-and-answer format.
Q1: My yield of the quinolone carboxylic acid is low, and I'm isolating a significant amount of the decarboxylated byproduct. What is the primary cause?
A1: This is a classic sign that your reaction conditions are too harsh, favoring the decarboxylation pathway. The two most critical parameters to control are temperature and pH . While both hydrolysis and decarboxylation rates increase with heat, the activation energy for decarboxylation in β-keto acid systems is often overcome at elevated temperatures, leading to rapid loss of CO₂.[5][7] Many quinolones are thermally stable under moderate conditions, but prolonged heating, especially above 50-60°C during hydrolysis, can significantly promote the undesired side reaction.[8][9]
Q2: How does pH control the selectivity between hydrolysis and decarboxylation?
A2: The pH of the reaction medium is arguably the most critical factor you can manipulate.
-
Strongly Basic Conditions (pH > 12): This is the standard condition for saponification, as it provides a high concentration of the hydroxide nucleophile to attack the ester. The resulting carboxylate is relatively stable. However, combining a high pH with high temperatures can still lead to decarboxylation. The goal is to find a pH that is basic enough to drive hydrolysis efficiently but not so caustic as to require high heat or degrade the product.
-
Mildly Basic or Neutral Conditions (pH 7-10): Hydrolysis will be significantly slower at these pH levels. While decarboxylation is also slower, this is generally not a practical range for efficient conversion unless specialized catalysts are used.[10][11]
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis is an option, but it presents two major drawbacks. First, the reaction is reversible, which requires a large excess of water to drive it to completion.[3] Second, the acidic environment can protonate the quinolone ring, and in some cases, this can facilitate decarboxylation, especially with heat. Therefore, base-promoted hydrolysis is almost always the preferred method as it is irreversible.[4][12]
The interplay between reaction conditions and outcomes is summarized below:
| Condition | Hydrolysis Rate | Decarboxylation Risk | Recommendation |
| High Temp. (>60°C) + High pH (>12) | Very Fast | Very High | Avoid. High risk of yield loss. |
| Low Temp. (0-25°C) + High pH (>12) | Moderate to Fast | Low | Optimal Starting Point. Favors hydrolysis. |
| Moderate Temp. (25-50°C) + High pH (>12) | Fast | Moderate to High | Use with caution. Monitor reaction closely. |
| Any Temp. + Acidic pH (<4) | Slow to Moderate | Moderate | Not recommended due to reversibility and potential for decarboxylation. |
Q3: What is the optimal temperature range to favor hydrolysis over decarboxylation?
A3: Start cold. The single most effective strategy to prevent decarboxylation is to lower the reaction temperature. We recommend initiating all quinolone ester hydrolyses at 0-5°C using an ice bath. Allow the reaction to stir for several hours and monitor its progress. Only if the reaction is impractically slow should you allow it to warm to room temperature (~20-25°C). Avoid actively heating the reaction unless you have established through small-scale trials that your specific substrate is stable.
Q4: Are there specific reagents or catalysts that can selectively promote hydrolysis?
A4: For most standard laboratory and process chemistry, the choice of base is less critical than the control of temperature and reaction time.
-
Lithium Hydroxide (LiOH): Often preferred due to its high reactivity and the good solubility of many lithium salts, which can sometimes aid the reaction.
-
Sodium Hydroxide (NaOH) & Potassium Hydroxide (KOH): The most common and cost-effective choices. They are highly effective for most substrates.
The key is not a "magic" reagent but the meticulous control of conditions. The principle is to provide just enough energy to overcome the activation barrier for hydrolysis while staying below the threshold for significant decarboxylation.
Optimized Experimental Protocol: Cold Saponification
This protocol is designed to maximize the yield of the quinolone carboxylic acid by minimizing decarboxylation.
Materials:
-
Quinolone Ester
-
Solvent (e.g., Tetrahydrofuran (THF), Methanol, or a mixture)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ice Bath
-
Stir Plate and Stir Bar
-
Round Bottom Flask
Procedure:
-
Dissolution: Dissolve the quinolone ester (1.0 eq) in a suitable organic solvent (e.g., THF) in a round-bottom flask. Use enough solvent to ensure everything remains dissolved throughout the reaction.
-
Reagent Preparation: In a separate container, prepare a solution of LiOH·H₂O (1.5 - 2.0 eq) in deionized water. Ensure it is fully dissolved. Note: The use of a slight excess of base ensures the reaction goes to completion.
-
Cooling: Place the flask containing the ester solution in an ice-water bath and allow it to cool to 0-5°C with stirring.
-
Addition of Base: Add the cold LiOH solution to the ester solution dropwise over 10-15 minutes. A color change or slight warming may be observed. Maintain the internal temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5°C. The most crucial step is monitoring. Take small aliquots of the reaction mixture every 1-2 hours. Quench the aliquot with a drop of 1M HCl and dilute with mobile phase for HPLC analysis. (See Analytical Methods section below).
-
Determining Completion: The reaction is complete when HPLC analysis shows <1% of the starting ester remaining. Do not let the reaction run unnecessarily long, as this can increase the chance of byproduct formation even at low temperatures.
-
Workup - Quench & Acidification: Once complete, remove the flask from the ice bath. Slowly and carefully add 1M HCl to the stirring solution. The desired carboxylic acid will precipitate as the solution becomes acidic (target pH 3-4). Monitor the pH with litmus paper or a pH meter.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Washing: Wash the solid filter cake with cold deionized water to remove inorganic salts, followed by a cold non-polar solvent (e.g., hexane or diethyl ether) to remove any highly non-polar impurities.
-
Drying: Dry the purified product under a vacuum.
The following decision tree can help you troubleshoot this protocol:
Caption: Troubleshooting decision tree for the cold saponification protocol.
Analytical Methods for Reaction Monitoring
Effective reaction monitoring is non-negotiable for this process. It allows you to stop the reaction at the optimal point: maximum conversion of the starting material with minimal formation of the decarboxylated byproduct.
High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[13][14]
-
Technique: Reversed-phase HPLC is ideal.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) provides excellent separation.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is typically effective. The acid ensures the carboxylic acid product is protonated for good peak shape.
-
Detection: A UV detector set to a wavelength where all components have strong absorbance (e.g., 254 nm or 280 nm) is common. A Diode Array Detector (DAD) is even better as it can confirm peak identity by comparing UV spectra.[13]
By integrating the peak areas, you can accurately determine the relative percentage of the starting ester, the desired carboxylic acid, and the decarboxylated byproduct at any given time point, allowing for precise control over the reaction.
References
-
Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. PMC. Available from: [Link]
-
Effect of heating on the stability of quinolones in milk. PubMed. Available from: [Link]
-
Effect of various storage conditions on the stability of quinolones in raw milk. PubMed. Available from: [Link]
-
Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PMC. Available from: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available from: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available from: [Link]
-
Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed. Available from: [Link]
-
Chemistry Decarboxylation Reaction. Sathee NEET. Available from: [Link]
-
Esters Hydrolysis: Types and their Mechanisms. PSIBERG. Available from: [Link]
-
Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Agilent Technologies. Available from: [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC. Available from: [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. PMC. Available from: [Link]
-
Chemistry of Esters. LibreTexts. Available from: [Link]
-
Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. DiVA. Available from: [Link]
-
Ester Hydrolysis. J&K Scientific LLC. Available from: [Link]
-
Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. PubMed. Available from: [Link]
-
hydrolysis of esters. Chemguide. Available from: [Link]
-
What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer. Available from: [Link]
-
Decarboxylation. Master Organic Chemistry. Available from: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]
-
Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]
-
Influence of pH and pK(a) values on electrophoretic behaviour of quinolones in aqueous and hydro-organic media. ResearchGate. Available from: [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available from: [Link]
Sources
- 1. Preparation and antibacterial evaluation of decarboxylated fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lneya.com [lneya.com]
- 8. Effect of heating on the stability of quinolones in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Storage of Hydroxymethylene Malonates
Welcome to the technical support center for hydroxymethylene malonates and their derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice for the successful handling, storage, and use of these valuable synthetic intermediates. As compounds sensitive to environmental conditions, particularly moisture, proper procedures are critical to ensure experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What are hydroxymethylene malonates and why are they useful?
Hydroxymethylene malonates, such as diethyl bis(hydroxymethyl)malonate, are derivatives of malonic acid that serve as versatile building blocks in organic synthesis. They are particularly useful for creating substituted malonic esters, acrylic esters, and isobutyric esters, which are precursors to a wide range of pharmaceuticals and other complex molecules.[1]
Q2: Are hydroxymethylene malonates sensitive to moisture?
Yes, these compounds are known to be moisture-sensitive. Safety data sheets for related compounds consistently advise storing them in tightly sealed containers in a dry, well-ventilated place.[2][3][4] Exposure to moisture can lead to degradation of the material, impacting the accuracy of weighing and the outcome of your reactions.
Q3: What are the ideal storage conditions for hydroxymethylene malonates?
To ensure the stability and longevity of hydroxymethylene malonates, proper storage is paramount. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This prevents exposure to atmospheric moisture. |
| Container | Use a tightly sealed, airtight container. For highly sensitive applications, a container with a PTFE-lined cap is recommended. | Prevents ingress of moisture and other atmospheric contaminants. |
| Location | Store in a dry, well-ventilated area away from incompatible substances such as acids, bases, and strong oxidizing agents.[2][3] | Minimizes the risk of accidental reactions and degradation. |
Q4: How can I tell if my hydroxymethylene malonate has degraded?
Visual inspection can sometimes reveal degradation. A once crystalline or free-flowing powder may appear clumpy, "wet," or even have turned into a viscous oil.[5] For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to detect the presence of degradation products.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during experiments involving hydroxymethylene malonates, with a focus on issues related to moisture sensitivity.
Issue 1: Inconsistent or Low Yields in Reactions
-
Symptom: You are performing a reaction, such as a Knoevenagel condensation, and observe significantly lower yields than expected, or the reaction fails to proceed to completion.[2][3]
-
Potential Cause: Moisture contamination of your hydroxymethylene malonate or reaction solvent is a likely culprit. Water can react with the starting material, reducing the amount available for your desired transformation. In the context of base-catalyzed reactions, water can also interfere with the catalyst's activity.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If you suspect your hydroxymethylene malonate has been compromised, it is best to use a fresh, unopened container or a sample that has been properly stored in a desiccator or glove box.
-
Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried using appropriate methods, such as distillation from a suitable drying agent or by using commercially available anhydrous solvents.
-
Dry Glassware: All glassware should be oven-dried or flame-dried immediately before use to remove any adsorbed moisture.[6]
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere of argon or nitrogen, particularly during the addition of reagents.
-
Issue 2: Unexpected Side Products in Your Reaction Mixture
-
Symptom: Analysis of your crude reaction mixture by techniques like NMR or Mass Spectrometry (MS) reveals the presence of unexpected byproducts, specifically diethyl malonate and formaldehyde (or its derivatives).
-
Potential Cause: This is a strong indication that your hydroxymethylene malonate has undergone a retro-Aldol reaction due to the presence of water. This reaction is essentially the reverse of the synthesis of hydroxymethylene malonates.[5][7][8]
The Chemistry Behind the Problem: The Retro-Aldol Degradation Pathway
The synthesis of diethyl bis(hydroxymethyl)malonate involves the Aldol addition of formaldehyde to diethyl malonate.[1] The reverse of this process, a retro-Aldol reaction, can occur in the presence of moisture, leading to the decomposition of the desired product back into its starting materials.
Caption: Moisture-initiated retro-Aldol degradation of hydroxymethylene malonate.
Experimental Protocols
Protocol 1: Handling and Aliquoting a New Bottle of Hydroxymethylene Malonate
This protocol outlines the best practices for handling a new container of a hygroscopic solid like diethyl bis(hydroxymethyl)malonate to maintain its integrity. The use of a glove box is highly recommended.
Materials:
-
Glove box with an inert atmosphere (e.g., argon or nitrogen)
-
New, sealed container of hydroxymethylene malonate
-
Pre-dried, tared vials with airtight caps
-
Spatula (pre-dried)
-
Analytical balance (inside the glove box)
Procedure:
-
Prepare the Glove Box: Ensure the glove box has a low-moisture environment (typically <1 ppm H₂O).
-
Introduce Materials: Transfer the sealed bottle of hydroxymethylene malonate, vials, and spatula into the glove box antechamber.
-
Purge the Antechamber: Cycle the antechamber by evacuating and backfilling with the inert gas at least three times to remove atmospheric moisture and oxygen.[6]
-
Transfer to the Main Chamber: Once purged, move the items into the main chamber of the glove box.
-
Equilibrate Temperature: Allow the container of the malonate derivative to equilibrate to the glove box temperature before opening to prevent condensation.
-
Aliquot the Compound:
-
Carefully open the main container.
-
Using the dry spatula, transfer the desired amount of the compound into a pre-tared vial.
-
Tightly seal the vial.
-
Repeat for as many aliquots as needed.
-
-
Seal the Main Container: Securely close the original container.
-
Store Properly: Store the main container and the aliquots in a designated dry storage area, preferably within the glove box or a desiccator.
Protocol 2: Confirming Degradation by ¹H NMR Spectroscopy
If you suspect your hydroxymethylene malonate has degraded, this protocol can help you identify the primary degradation products.
Procedure:
-
Prepare the Sample: Dissolve a small amount of the suspect hydroxymethylene malonate in a deuterated solvent (e.g., CDCl₃).
-
Acquire the Spectrum: Obtain a ¹H NMR spectrum of the sample.
-
Analyze the Spectrum: Compare the obtained spectrum to the reference spectrum of the pure compound. Look for the characteristic signals of the degradation products:
-
Diethyl Malonate: A singlet at approximately 3.4 ppm (for the CH₂ group) and the characteristic quartet and triplet of the ethyl groups.
-
Formaldehyde: In solution, formaldehyde can exist in various forms (e.g., hydrated as methanediol or as paraformaldehyde), which may present as broad signals or signals in the 4.5-5.5 ppm region.[9] The presence of these signals alongside the diminished signals of your starting material is a strong indicator of degradation.
-
Logical Workflow for Troubleshooting Failed Reactions
When a reaction involving a hydroxymethylene malonate fails, a systematic approach can help pinpoint the cause.
Caption: A step-by-step workflow for troubleshooting reactions involving hydroxymethylene malonates.
References
-
Chemistry Stack Exchange. (2021, February 10). Mechanism of retro aldol condensation of hydroxycyclopropylketone. Retrieved from [Link]
-
YouTube. (2025, February 12). Mind-Blowing Retro-Aldol Ring Expansion Mechanism!. Organic Chemistry Tutor. Retrieved from [Link]
-
Khan Academy. (n.d.). Aldol reactions in metabolism. Retrieved from [Link]
-
University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester. Retrieved from [Link]
-
Chegg. (2021, March 4). Solved 4-CHLOROBENZALDEHYDE AND DIETHYL MALONATE "H NMR. Retrieved from [Link]
-
NIST. (n.d.). Diethyl bis(hydroxymethyl)malonate. Retrieved from [Link]
-
Maohuan Chemical. (n.d.). Diethyl bis(hydroxymethyl)malonate|20605-01-0. Retrieved from [Link]
-
PubMed. (n.d.). Generation of formaldehyde by N-demethylation of antipyrine. Detection of formaldehyde in bile by 13C-NMR spectroscopy. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. ucd.ie [ucd.ie]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. Generation of formaldehyde by N-demethylation of antipyrine. Detection of formaldehyde in bile by 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Transesterification Side Products in Methanol
Case ID: T-CH3OH-001 Status: Active Priority: High (Impurity Profiling / Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry & Analytics
Executive Summary: The "Silent Yield Killer"
Transesterification in methanol is a pervasive side reaction where an ester functional group (
In drug development, this is not just a yield loss issue; it is a Critical Quality Attribute (CQA) failure. Methyl esters often co-elute with target compounds, distort potency assays, and appear as "ghost" impurities in stability studies.
This guide provides the diagnostic tools to identify this reaction and the protocols to arrest it during synthesis, extraction, and storage.
Diagnostic Center: Identifying the Problem
Before applying a fix, confirm that transesterification is the root cause of your impurity.
Symptom Checklist
| Observation | Technique | Probability of Transesterification |
| +14 Da Mass Shift | LC-MS (Ester to Methyl Ester) | High . Indicates |
| -14 Da Mass Shift | LC-MS (Ethyl to Methyl Ester) | Very High . Classic Ethyl |
| Retention Time Shift | HPLC/UPLC | Medium . Methyl esters are generally less lipophilic than ethyl/propyl esters but more lipophilic than free acids. |
| Impurity Growth over Time | Stability Study | High . If stored in MeOH, even at 4°C, this indicates slow solvolysis. |
Mechanism & Decision Logic
The following diagram illustrates the kinetic pathway and the decision nodes for mitigation.
Figure 1: Mechanistic pathway of transesterification and intervention points. The reaction is driven by the nucleophilicity of methanol and catalyzed by trace acids/bases.
Experimental Protocols (Mitigation Strategies)
Protocol A: The "Steric Shield" Solvent Swap
Application: Synthesis & Recrystallization Principle: Replace methanol with a bulkier alcohol. The rate of transesterification drops exponentially as the steric bulk of the alcohol increases (Methanol > Ethanol > Isopropanol > t-Butanol).
Steps:
-
Assessment: Can your product dissolve in Isopropanol (IPA)?
-
Substitution: Replace MeOH with IPA.
-
Why? The secondary carbon in IPA hinders the nucleophilic attack on the carbonyl center.
-
-
Validation: Run a forced degradation study (reflux 4h) in both MeOH and IPA.
-
Expectation: <0.5% transesterification in IPA vs >5% in MeOH.
-
Protocol B: Analytical Quenching (Metabolomics/Lipidomics)
Application: Sample Preparation for LC-MS Context: Methanol is a standard extraction solvent, but it generates artifacts (methylated fatty acids) during storage or evaporation.
Steps:
-
Extraction: Perform extraction with cold MeOH (-20°C).
-
Immediate Dilution: Do not store the extract in pure MeOH. Immediately dilute 1:1 with Water or Acetonitrile .
-
Evaporation: Use a nitrogen blow-down evaporator at <30°C . Avoid high heat, which accelerates the artifact formation.
-
Reconstitution: Reconstitute the dry residue in Acetonitrile/Water (1:1) or Isopropanol , never in pure Methanol.
Protocol C: pH Buffering (The "Neutral Zone")
Application: Reaction Workup
Principle: Transesterification is catalyzed by both
Steps:
-
Monitor: Check the pH of your methanolic solution.
-
Buffer: If acidic (e.g., after acid workup), wash with saturated
before adding methanol. -
Additives: For storage, add 0.1% Ammonium Acetate. This acts as a volatile buffer to maintain neutrality without interfering with MS detection.
Troubleshooting Workflow
Use this logic flow to resolve active contamination issues.
Figure 2: Diagnostic workflow for confirming solvent-induced artifacts.
Frequently Asked Questions (FAQ)
Q: I am using HPLC grade Methanol. Why am I still seeing methyl esters? A: Purity of the solvent does not prevent the reaction. The methanol molecule itself is the reactant. If your sample contains any trace acid (from synthesis) or base (from glass surface leaching), the methanol will attack your ester.
Q: Can I just lower the temperature to stop it? A: Lowering temperature slows the kinetics but does not stop the equilibrium.
-
Data: Reaction rates typically halve for every 10°C drop.
-
Risk: Storing samples in MeOH at 4°C for weeks (e.g., during a long LC-MS queue) is sufficient time for significant artifact formation [1]. Use -80°C for long-term storage of methanolic extracts.
Q: Why is Isopropanol (IPA) recommended as a substitute? A: Steric hindrance. The bulky isopropyl group makes the oxygen atom less accessible for nucleophilic attack compared to the small, agile methyl group in methanol. This kinetic barrier effectively "pauses" the transesterification on standard laboratory timescales [2].
Q: Does water help or hurt? A: It depends.
-
In Synthesis: Water is generally bad because it promotes hydrolysis (Ester
Acid). -
In Analytics: Adding water (e.g., 50% MeOH/H2O) can actually reduce transesterification rates compared to pure MeOH because it solvates ions and reduces the activity of the methoxide species, provided the pH is neutral [3].
References
-
Maltese, F., et al. (2017). "Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research." Phytochemistry Analysis.
-
Otera, J. (1993). "Transesterification."[1][2][5][6][7][8][9][10][11] Chemical Reviews.
- Key Finding: Comprehensive review of kinetics, confirming steric bulk of alcohols as a primary r
-
Brondz, I., et al. (2007).[9] "Nature of Artifacts in the Extraction Process." Journal of Chromatography A.
- Key Finding: Detailed mechanisms of solvent-analyte interactions leading to false positives in drug discovery.
Sources
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. monash.edu [monash.edu]
- 6. ijpsat.org [ijpsat.org]
- 7. thescipub.com [thescipub.com]
- 8. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 9. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
- 10. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Reactions with Sterically Hindered ortho-Substituted Anilines
Welcome to our dedicated technical support center for chemists and researchers grappling with the unique challenges posed by ortho-substituted anilines. The steric bulk introduced by substituents adjacent to the amino group can significantly impede reactivity, leading to frustratingly low yields, sluggish reaction rates, or the formation of unwanted side products. This guide is designed to provide you with practical, field-tested insights and troubleshooting strategies to overcome these hurdles. We will delve into the "why" behind experimental choices, offering a clear path to success in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with ortho-substituted anilines consistently failing or giving low yields?
The primary challenge with ortho-substituted anilines in cross-coupling reactions, such as the Buchwald-Hartwig amination, is the steric hindrance around the nitrogen atom.[1] This bulkiness can obstruct the approach of the aniline to the metal center of the catalyst, thereby inhibiting crucial steps in the catalytic cycle like oxidative addition and reductive elimination.[1]
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard phosphine ligands are often ineffective. The key to success lies in employing bulky, electron-rich monophosphine ligands.[1] These ligands promote the formation of a monoligated palladium species, which is less sterically crowded and thus more accessible to the hindered aniline.[1]
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[2]
-
Choice of Base: The strength and bulk of the base are crucial. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often required to deprotonate the hindered aniline effectively without competing in the reaction.[2]
Q2: I'm attempting a Suzuki-Miyaura coupling with an unprotected ortho-bromoaniline and observing minimal product formation. What am I doing wrong?
While the Suzuki-Miyaura reaction is robust, unprotected ortho-anilines present a specific challenge. The free amino group can coordinate to the palladium catalyst, potentially interfering with the catalytic cycle. Furthermore, the steric hindrance from the ortho-substituent can slow down the reaction.
Troubleshooting Protocol:
A recently developed, operationally simple protocol has shown high efficacy for this transformation.[3]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Dppf is a bidentate phosphine ligand that can stabilize the palladium center and facilitate the coupling.[3] |
| Base | K₂CO₃ | A moderately strong base that is effective in this system.[3] |
| Solvent | 10:1 Dioxane/H₂O | The aqueous mixture aids in the dissolution of the base and facilitates the transmetalation step.[3] |
| Temperature | 90 °C | Provides sufficient energy to drive the reaction to completion.[3] |
If this protocol still yields unsatisfactory results, consider protection of the amine group. Although it adds extra steps, it can significantly improve yields by preventing catalyst inhibition.[3]
Q3: How can I achieve selective ortho-C–H functionalization of an aniline without the use of a directing group?
Directing-group-free ortho-C–H functionalization is a highly desirable but challenging transformation. The inherent directing ability of the amino group typically favors para-substitution in electrophilic aromatic substitution.[4] However, recent advances in catalysis have opened new avenues.
Innovative Approach: Palladium-Catalyzed Ortho-Arylation
A palladium catalytic system utilizing the cooperating ligand [2,2′-bipyridin]-6(1H)-one (bipy-6-OH) has been shown to selectively arylate unprotected anilines in the ortho position.[5][6]
-
Mechanism Insight: The bipy-6-OH ligand plays a crucial role by participating in the C–H cleavage step, favoring the formation of the ortho-arylated product over the N-arylated Buchwald-Hartwig product.[6]
Experimental Workflow for Palladium-Catalyzed Ortho-Arylation:
Caption: Workflow for Pd-catalyzed ortho-arylation.
Q4: My N-acylation of a sterically hindered aniline is sluggish and incomplete. Are there alternative acylating agents or conditions I should try?
Standard N-acylation methods using acyl chlorides or anhydrides can be inefficient with sterically hindered anilines due to the difficulty of nucleophilic attack by the encumbered nitrogen atom.[7]
Troubleshooting and Alternative Strategies:
-
Use of a More Reactive Acylating Agent: If using an anhydride, switch to the corresponding acyl chloride, which is generally more electrophilic.
-
Employ a Coupling Reagent: For carboxylic acids, the use of peptide coupling reagents can facilitate amide bond formation under milder conditions. Reagents like HATU or HBTU are highly efficient.[8][9]
-
The Sugasawa Reaction: This reaction allows for the ortho-acylation of unprotected anilines using a nitrile as the acylating agent surrogate in the presence of a Lewis acid.[10]
-
Base-Mediated N-Acetylation: A protocol using acetonitrile as both the solvent and the acetyl source in the presence of a strong base like potassium tert-butoxide (tBuOK) has been developed for N-acetylation.[11]
Step-by-Step Protocol for Base-Mediated N-Acetylation:
Caption: Protocol for base-mediated N-acetylation.
Advanced Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution | Scientific Rationale |
| Low or no conversion in Buchwald-Hartwig amination | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. | 1. Use a pre-catalyst or activate the catalyst in situ. 2. Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). 3. Use a stronger base such as NaOt-Bu or LHMDS.[2] | 1. Pd(0) is the active catalytic species.[2] 2. Bulky ligands facilitate reductive elimination from the sterically crowded intermediate.[1] 3. A stronger base is required to deprotonate the weakly acidic, hindered aniline.[2] |
| Formation of significant side products (e.g., hydrodehalogenation) | 1. Reaction temperature is too high. 2. Presence of water or protic impurities. | 1. Lower the reaction temperature and increase the reaction time. 2. Ensure all reagents and solvents are anhydrous. | 1. High temperatures can promote undesired side reactions. 2. Protic sources can lead to quenching of intermediates and catalyst deactivation. |
| Poor regioselectivity in C-H functionalization | Inappropriate catalyst or directing group strategy. | 1. For ortho-borylation, use B₂eg₂ instead of B₂pin₂ with an Iridium catalyst.[4] 2. For ortho-arylation, employ a Pd/bipy-6-OH catalyst system.[5][6] | 1. The smaller ethylene glycolate (eg) ligands on the boron reagent lead to a less sterically hindered transition state for ortho C-H activation.[4] 2. The bipy-6-OH ligand acts as a cooperating ligand to favor ortho C-H activation.[6] |
| Difficulty in purifying the final product | Contamination with starting materials or byproducts. | Optimize the reaction to drive it to completion. If purification by column chromatography is difficult, consider recrystallization or conversion to a salt for purification, followed by regeneration of the free amine. | Complete conversion simplifies purification. Alternative purification techniques can be more effective for closely eluting compounds. |
Conclusion
Successfully navigating the complexities of reactions involving ortho-substituted anilines hinges on a rational approach to catalyst and ligand selection, optimization of reaction conditions, and a willingness to explore non-traditional synthetic routes. By understanding the underlying principles of steric hindrance and electronic effects, researchers can overcome these challenges and efficiently synthesize these valuable chemical motifs.
References
-
Chen, B. et al. (2012). Rhodium(III)-Catalyzed Regioselective C-H Alkylation of N-Nitrosoanilines with Allyl Alcohols. Frontiers in Chemistry. Available at: [Link]
-
Martínez-Martínez, A. J. et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. Available at: [Link]
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Martínez-Martínez, A. J. et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. National Institutes of Health. Available at: [Link]
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J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
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Homework.Study.com (n.d.). The mechanism for the ortho substitution of aniline is shown in figure 10. Using acetanilide,... Available at: [Link]
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Maleczka, R. E. Jr. et al. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. ACS Catalysis. Available at: [Link]
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Li, H. et al. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters. Available at: [Link]
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Kumar, S. et al. (2023). Approaches for the N‐acetylation of anilines. ResearchGate. Available at: [Link]
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Campeau, L.-C. et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
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OpenChemHub (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
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NCERT (n.d.). Amines. Available at: [Link]
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Maleczka, R. E. Jr. et al. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. National Institutes of Health. Available at: [Link]
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Buchwald, S. L. et al. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health. Available at: [Link]
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Kwong, F. Y. et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
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Aapptec Peptides (n.d.). Coupling Reagents. Available at: [Link]
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Biscoe, M. R. et al. (2006). Phosphorinanes as ligands for palladium-catalyzed cross-coupling chemistry. Organic Letters. Available at: [Link]
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El-Faham, A. & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Chemical Reviews. Available at: [Link]
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Roesky, H. W. et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Available at: [Link]
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Der Pharma Chemica (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Available at: [Link]
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Cook, J. M. et al. (n.d.). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. National Institutes of Health. Available at: [Link]
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Kaneda, K. et al. (2022). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. JACS Au. Available at: [Link]
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Validation & Comparative
mass spectrometry fragmentation pattern of dimethyl malonate derivatives
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Dimethyl Malonate Derivatives
For researchers, synthetic chemists, and drug development professionals, mass spectrometry is an indispensable tool for structural elucidation. Understanding the fragmentation patterns of key chemical moieties is paramount for the rapid and accurate identification of novel compounds, impurities, and metabolites. This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of dimethyl malonate and its derivatives, offering field-proven insights into how substituent patterns influence fragmentation pathways.
Introduction: The Logic of Electron Ionization Fragmentation
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule. This energy is sufficient to eject an electron, typically one from a non-bonding lone pair or a π-system, creating a radical cation known as the molecular ion (M•+).[1] This molecular ion is often energetically unstable and undergoes a cascade of fragmentation reactions to yield smaller, more stable ions. The resulting mass spectrum is a fingerprint of the molecule, where the mass-to-charge ratio (m/z) and relative abundance of each fragment ion provide clues to the original structure.[2]
For esters like dimethyl malonate and its derivatives, the initial ionization event most commonly occurs at one of the oxygen atoms, which possess high-energy lone pair electrons.[1] The subsequent fragmentation is governed by the stability of the resulting cations and neutral losses, with key pathways including α-cleavages and rearrangement reactions.
The Archetype: Fragmentation of Dimethyl Malonate (DMM)
Dimethyl malonate (C₅H₈O₄, MW: 132.11 g/mol ) serves as our foundational example.[3][4] Its EI mass spectrum is characterized by a few dominant, diagnostic ions. The molecular ion (M•+) at m/z 132 is often weak or absent due to its propensity to fragment.
The primary fragmentation pathways are initiated by cleavage of bonds adjacent (alpha) to the carbonyl groups, a process known as α-cleavage.[5] This is a highly favored process because it leads to the formation of resonance-stabilized acylium ions.[2]
Key Fragments in the Mass Spectrum of Dimethyl Malonate:
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 101 | [CH₂(CO)OCH₃]⁺ | Loss of a methoxy radical (•OCH₃) |
| 74 | [CH₂=C(OH)OCH₃]•+ | McLafferty-type rearrangement (see below) |
| 59 | [COOCH₃]⁺ | Cleavage of the C-C bond between the carbonyl and the central CH₂ |
The formation of the ion at m/z 101 represents the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion. This is a classic α-cleavage adjacent to a carbonyl group. The subsequent loss of a carbon monoxide (CO) molecule from the m/z 101 ion can lead to a less abundant ion.
The ion at m/z 59 is the methoxycarbonyl cation ([COOCH₃]⁺). Its formation involves the cleavage of the bond between a carbonyl carbon and the central methylene (CH₂) group. This cleavage is favorable as it produces a stable acylium ion.[3]
A significant peak is observed at m/z 74 . This ion is formed via a rearrangement process akin to the McLafferty rearrangement.[6] In this case, a hydrogen from one methyl group is transferred to the carbonyl oxygen of the other ester group, followed by the cleavage of the central C-C bond, resulting in the elimination of a neutral ketene-like molecule (CH₂=C=O) and the formation of the radical cation of methyl acetate's enol form.
Caption: Primary fragmentation pathways of Dimethyl Malonate (DMM).
Comparative Analysis: The Impact of Substitution
The true diagnostic power of mass spectrometry becomes evident when comparing the fragmentation of the parent DMM with its substituted derivatives. The nature and position of the substituent dictate which fragmentation channels are enhanced, suppressed, or newly introduced.
Comparison with Diethyl Malonate (DEM)
Replacing the methyl esters with ethyl esters to form diethyl malonate (C₇H₁₂O₄, MW: 160.17 g/mol ) introduces new fragmentation possibilities, most notably the classic McLafferty rearrangement.[7]
Key Fragments in the Mass Spectrum of Diethyl Malonate:
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 115 | [M - •OC₂H₅]⁺ | Loss of an ethoxy radical (•OC₂H₅) |
| 88 | [CH₂=C(OH)OC₂H₅]•+ | McLafferty Rearrangement |
| 29 | [C₂H₅]⁺ | Ethyl cation |
The McLafferty rearrangement is a hallmark fragmentation of carbonyl compounds that possess a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[8][9] In diethyl malonate, the ethyl group provides this necessary γ-hydrogen. The rearrangement proceeds through a six-membered transition state, leading to the elimination of a neutral alkene (ethene, C₂H₄, 28 Da) and the formation of a new radical cation at m/z 88 .[5][6] This peak is often highly abundant and is diagnostic for the presence of an ester group with at least an ethyl chain.
Caption: The McLafferty rearrangement in Diethyl Malonate.
Derivatives Substituted at the Central Carbon (C2)
Substituting one or both hydrogens on the central methylene bridge profoundly alters the fragmentation pattern. This is a common modification in malonic ester synthesis.
A study on 2-substituted diethyl malonates revealed that the fragmentation is extremely sensitive to the nature of the substituent.[10] A dominant fragmentation pathway for many of these derivatives is the cleavage of the bond between the substituent and the malonate framework, often with the loss of the entire diethyl malonate radical.[10]
For example, in diethyl butylmalonate, a major fragmentation is the loss of the butyl radical (•C₄H₉, 57 Da) to form an ion at m/z 159, which corresponds to the protonated diethyl malonate.[11] However, another key fragmentation is the loss of an ethoxy radical (•OC₂H₅, 45 Da) to give a prominent ion at m/z 171.[11]
The most striking feature for aryl derivatives is the facile loss of the entire diethyl malonate moiety (M-159), often resulting in the base peak.[10] This cleavage is driven by the formation of a stable benzylic-type cation from the substituent. This makes mass spectrometry a powerful tool for identifying the nature of the group added to the malonate core.
Experimental Protocol: GC-MS Analysis of Malonate Derivatives
This protocol outlines a general procedure for the analysis of dimethyl malonate derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.
Objective: To obtain reproducible EI mass spectra for the structural identification and comparison of malonate derivatives.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source (e.g., a single quadrupole or ion trap MS).
-
Capillary GC column suitable for semi-polar compounds (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Procedure:
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL stock solution of the malonate derivative in a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare a working solution by diluting the stock solution to a final concentration of 10-100 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
-
GC Method:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 20:1 split ratio) to prevent column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized based on the volatility of the specific derivatives being analyzed).
-
-
-
MS Method:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV (standard for library matching).
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 450
-
Solvent Delay: Set a delay (e.g., 3 minutes) to prevent the solvent peak from entering the mass spectrometer.
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion (if present) and major fragment ions.
-
Compare the obtained spectrum with reference libraries (e.g., NIST, Wiley) and interpret the fragmentation pattern based on established chemical principles as outlined in this guide.
-
Caption: A generalized workflow for the GC-MS analysis of organic compounds.
Conclusion and Best Practices
The EI-MS fragmentation of dimethyl malonate and its derivatives is a predictable yet nuanced process heavily influenced by molecular structure.
-
Unsubstituted Dimethyl Malonate is characterized by the loss of a methoxy radical (m/z 101) and the formation of the methoxycarbonyl cation (m/z 59).
-
Longer-Chain Esters , such as diethyl malonate, are readily identified by the characteristic McLafferty rearrangement peak (e.g., m/z 88 for DEM).
-
C2-Substituted Derivatives show fragmentation patterns dominated by the nature of the substituent, often involving the loss of the entire malonate moiety to form a stable cation derived from the substituent.[10]
For reliable results, it is crucial to analyze standards alongside unknown samples and to maintain a clean ion source to prevent spectral artifacts. By understanding these fundamental fragmentation pathways, researchers can confidently leverage mass spectrometry for the structural characterization of this important class of synthetic intermediates.
References
- Grossert, J. S., et al.
- Grossert, J. S., et al. "Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids...
-
Setzer, W. N. "Mass Spectra of 2-Substituted Diethyl Malonate Derivatives." MDPI. [Link]
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Nakabayashi, R., et al. "Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS..." PMC. [Link]
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NIST. "Diethyl malonate." NIST WebBook. [Link]
-
Bahr, D. "Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry." AIP Publishing. [Link]
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Wikipedia. "McLafferty rearrangement." Wikipedia. [Link]
-
Chemistry Steps. "McLafferty Rearrangement." Chemistry Steps. [Link]
-
Organic Chemistry Tutor. "The McLafferty Rearrangement." Organic Chemistry Tutor. [Link]
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Mass Spectrometry: Fragmentation. "Carboxylic Acids, Esters & Amides." University of Arizona. [Link]
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McLafferty Rearrangement. "McLafferty Rearrangement." SlideShare. [Link]
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Dr. Puspendra Classes. "Part 17: Mass Spectrometry - Fragmentation Pattern." YouTube. [Link]
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Danell, A. S., & Amster, I. J. "Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation." PMC. [Link]
-
Bowie, J. H., et al. "Studies in Mass Spectroscopy. VI. Mass Spectra of Substituted Diethyl Malonates." The Journal of Organic Chemistry. [Link]
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ChemHelp ASAP. "common fragmentation mechanisms in mass spectrometry." YouTube. [Link]
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Clark, J. "fragmentation patterns in mass spectra." Chemguide. [Link]
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Andersen, J. "Fragmentation mechanisms in electron impact mass spectrometry." University of Copenhagen. [Link]
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Tsikas, D. "GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies." PMC. [Link]
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Dantus, M. "Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution." PMC. [Link]
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Bianchi, F., et al. "Gas-chromatography-mass spectrometry analysis of dimethyl fumarate in consumer products." PubMed. [Link]
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A Comparative Guide to HPLC-Based Purity Analysis of Dimethyl (Hydroxymethylene)malonate
For researchers, scientists, and professionals in drug development, the accurate determination of purity for key intermediates is a cornerstone of reliable and reproducible synthetic chemistry. Dimethyl (hydroxymethylene)malonate (DMHM), a crucial building block in the synthesis of various pharmaceuticals and heterocyclic compounds, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of DMHM, offering a robust, field-proven protocol and comparing it with alternative analytical approaches.
The Critical Role of Purity in DMHM Applications
Dimethyl (hydroxymethylene)malonate is a versatile reagent characterized by its reactive hydroxymethylene group and two ester functionalities. These features allow it to be a precursor in a wide array of chemical transformations. However, impurities arising from its synthesis, such as unreacted starting materials like dimethyl malonate or byproducts from side reactions, can interfere with downstream applications. Therefore, a reliable analytical method to assess its purity is not just a quality control measure but a critical tool for process optimization and ensuring the integrity of the final product.
Proposed Primary HPLC Method for Purity Analysis of DMHM
While a universally standardized HPLC method for dimethyl (hydroxymethylene)malonate is not prominently published, a robust and reliable method can be established based on the analysis of structurally similar compounds like dimethyl malonate and other polar organic molecules.[1][2][3] The following reversed-phase HPLC (RP-HPLC) method is proposed, with a detailed explanation of the rationale behind each parameter selection.
Method Rationale and Causality
The selection of a C18 column is based on its wide applicability and effectiveness in retaining and separating compounds of low to moderate polarity.[3][4] Dimethyl (hydroxymethylene)malonate, while polar, will exhibit sufficient hydrophobic interaction with the C18 stationary phase for good retention and separation from potential impurities.
The mobile phase, a gradient of acetonitrile and water with a phosphoric acid modifier, is chosen for several reasons. Acetonitrile is a common organic modifier in RP-HPLC that provides good elution strength for a wide range of compounds.[5][6] A gradient elution is proposed to ensure the timely elution of both the polar DMHM and any less polar impurities that may be present, providing a comprehensive impurity profile in a reasonable run time. The addition of a small amount of phosphoric acid to the aqueous phase serves to suppress the ionization of any acidic functional groups, leading to sharper, more symmetrical peaks.[1][2] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[1][2]
UV detection at a low wavelength, such as 210 nm, is selected because many organic molecules, including those with carbonyl groups like DMHM, exhibit absorbance in this region.[5][7][8] This provides a sensitive and near-universal detection method for the analyte and potential organic impurities.
Experimental Workflow Diagram
Caption: Workflow for the purity analysis of Dimethyl (Hydroxymethylene)malonate by HPLC.
Detailed Experimental Protocol
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.
-
Mobile Phase Additive: Phosphoric acid (or formic acid for MS compatibility).
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50, v/v).
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | 0.1% Phosphoric Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of dimethyl (hydroxymethylene)malonate reference standard in 10 mL of the sample diluent to obtain a concentration of about 1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
4. System Suitability and Validation: A self-validating system is crucial for trustworthy results. Before sample analysis, the following system suitability tests should be performed:
-
Tailing Factor: The tailing factor for the DMHM peak should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates for the DMHM peak should be ≥ 2000.
-
Repeatability: The relative standard deviation (RSD) for at least five replicate injections of the standard solution should be ≤ 2.0% for both peak area and retention time.
This method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[5][6][8]
Comparison with Alternative Analytical Methods
While HPLC is a powerful and versatile technique for purity determination, other methods can also be employed, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Proposed RP-HPLC | Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. | High resolution and sensitivity, suitable for a wide range of impurities, quantitative, and robust. | Requires specialized equipment and solvents. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for analyzing volatile impurities, high efficiency. | DMHM may require derivatization to increase volatility and thermal stability; not suitable for non-volatile impurities. |
| LC-MS/MS | Combines the separation power of HPLC with the mass-resolving power of tandem mass spectrometry. | Extremely high sensitivity and specificity, allows for impurity identification.[9] | High cost of instrumentation, more complex method development. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative assessment and reaction monitoring.[10] | Not quantitative, lower resolution compared to HPLC. |
Conclusion
For routine purity analysis of dimethyl (hydroxymethylene)malonate in a research or drug development setting, the proposed reversed-phase HPLC method offers a reliable, robust, and accurate approach. Its ability to separate a wide range of potential impurities, coupled with its quantitative nature, makes it the preferred method. The detailed protocol and rationale provided in this guide serve as a strong foundation for its implementation. While alternative techniques like GC and LC-MS/MS have their specific applications, the versatility and performance of HPLC make it the workhorse for ensuring the quality and purity of this critical synthetic intermediate.
References
- SIELC Technologies.
- PMC. Highly sensitive quantification of serum malonate, a possible marker for de novo lipogenesis, by LC-ESI-MS/MS.
- Frontiers.
- HELIX Chromatography. HPLC Methods for analysis of Dimethylmalonic acid.
- Ataman Kimya.
- SIELC Technologies.
- Benchchem.
- ResearchGate.
- Benchchem. Comparative Guide to HPLC-Based Validation Methods for Substituted Malonic Acid Analysis.
- PubMed.
- PubMed.
- Benchchem.
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comparison of dimethyl vs diethyl ethoxymethylenemalonate reactivity
[1]
Executive Summary
For researchers and process chemists, the choice between Dimethyl Ethoxymethylenemalonate (DMEM) and Diethyl Ethoxymethylenemalonate (DEEM) dictates reaction kinetics, intermediate isolation strategies, and solvent handling.
-
DEEM (Ethyl System): The industry standard. It is a liquid at room temperature, offers higher solubility in lipophilic solvents, and generates ethanol as a by-product (lower toxicity).
-
DMEM (Methyl System): Offers faster reaction kinetics due to reduced steric hindrance. The resulting intermediates often exhibit higher crystallinity, facilitating purification by filtration rather than chromatography. However, it requires stricter safety controls if the methoxy-analog is used (methanol generation).
Recommendation: Use DMEM when optimizing for reaction speed or when the intermediate requires crystallization for purity. Use DEEM for scale-up processes requiring standard solvent handling and broader solubility profiles.
Physicochemical Profile & Reactivity Drivers[2][3][4][5]
The fundamental difference lies in the ester alkyl group (Methyl vs. Ethyl). This seemingly minor change significantly impacts the physical state and electrophilicity of the
Table 1: Comparative Physicochemical Properties
| Feature | Diethyl Ethoxymethylenemalonate (DEEM) | Dimethyl Ethoxymethylenemalonate (DMEM)* |
| CAS Number | 87-13-8 | 4591-65-5 (Generic Methyl System) |
| Molecular Weight | 216.23 g/mol | 188.18 g/mol |
| Physical State | Clear Liquid | Low-melting Solid or Viscous Liquid |
| Boiling Point | 279–281 °C | ~140 °C (at reduced pressure) |
| Steric Bulk ( | Moderate (Ethyl) | Low (Methyl) |
| Leaving Group | Ethoxide (EtOH) | Ethoxide (EtOH) |
| Primary By-product | Ethanol | Ethanol |
*Note: The "Methyl System" is often commercially available as Dimethyl Methoxymethylenemalonate (DMMMM, CAS 22398-14-7). If using DMMMM, the leaving group is Methoxide (MeOH).
Mechanistic Implications
The reaction proceeds via an Addition-Elimination mechanism followed by Thermal Cyclization .
-
Nucleophilic Attack (Kinetics): The methyl esters in DMEM exert less steric hindrance than the ethyl esters in DEEM. Consequently, the initial nucleophilic attack by the aniline nitrogen on the
-carbon is kinetically faster with DMEM. -
Electronic Effect: Methyl groups are slightly less electron-donating than ethyl groups. This makes the
-carbon in DMEM slightly more electrophilic, further accelerating the addition step.
Reaction Mechanism & Pathway
The following diagram illustrates the Gould-Jacobs reaction pathway, highlighting the critical intermediate stage where the choice of ester influences isolation.
Caption: The Gould-Jacobs pathway. The stability and crystallinity of the 'Anilinomethylene Malonate' intermediate differ significantly between Methyl (DMEM) and Ethyl (DEEM) esters.
Experimental Protocols
A. Synthesis of Anilinomethylene Intermediate (Condensation)
Objective: Form the enamine intermediate. Critical Control Point: Monitor the evolution of alcohol (Ethanol) to judge reaction completion.
Protocol for DEEM (Ethyl System)
-
Setup: Equip a round-bottom flask with a Dean-Stark trap or a distillation head.
-
Stoichiometry: Mix 1.0 eq of Aniline with 1.1 eq of DEEM.
-
Solvent: Toluene or Xylene (optional, reaction can be neat).
-
Reaction: Heat to 110–140 °C.
-
Observation: Ethanol will distill off. Reaction is complete when theoretical volume of ethanol is collected.
-
Isolation: Cool to room temperature.
-
Observation: Product often remains an oil or requires hexane trituration to solidify.
-
Protocol for DMEM (Methyl System)
-
Setup: Same as above.
-
Reaction: Heat to 100–120 °C (slightly lower temperature often sufficient due to faster kinetics).
-
Isolation: Cool to room temperature.
-
Advantage:[1] The methyl ester intermediate frequently precipitates as a solid upon cooling.
-
Step: Filter the solid and wash with cold methanol/ethanol. This provides a high-purity intermediate without chromatography.
-
B. Thermal Cyclization (Gould-Jacobs)
Objective: Convert the intermediate to the quinoline core.
-
Medium: High-boiling solvent (Dowtherm A or Diphenyl Ether).
-
Temperature: Heat the solvent to 250 °C (reflux).
-
Addition: Add the intermediate (from Step A) portion-wise to the boiling solvent.
-
Why? Adding to boiling solvent maintains high dilution and temperature, favoring intramolecular cyclization over intermolecular polymerization.
-
-
Work-up: Cool to ~50 °C and dilute with hexane or acetone. The quinolone product usually precipitates.
Performance Analysis: Head-to-Head
| Parameter | DEEM (Ethyl) | DMEM (Methyl) | Scientific Rationale |
| Reaction Rate | Standard | Faster | Methyl group has smaller |
| Intermediate Purity | Variable (Oils common) | High (Crystals common) | Methyl esters pack better in crystal lattices, aiding purification by filtration. |
| Solubility | High (Lipophilic) | Moderate | Ethyl chains increase solubility in organic solvents (DCM, Toluene). |
| Atom Economy | Lower | Higher | Lower molecular weight of the leaving group and ester chain. |
| Safety | High | Moderate | If using the methoxy-analog (DMMMM), methanol is toxic. DEEM releases ethanol. |
Case Study: Fluoroquinolone Precursors
In the synthesis of precursors for Ciprofloxacin, the use of DMEM (or DMMMM) is often preferred in process chemistry. The intermediate acrylate crystallizes readily, allowing impurities (unreacted aniline) to be washed away in the mother liquor. This avoids the need for high-vacuum distillation or chromatography, which are costly at scale.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Price, C. C., & Roberts, R. M. (1948). The Synthesis of 4-Hydroxyquinolines.[3][4] I. Through Ethoxymethylenemalonic Ester.[5][3][6][7][8][9] Journal of the American Chemical Society, 68(7), 1204–1208. Link
- Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie, 1987(1), 29–37.
-
BenchChem. (2025). Diethyl Ethoxymethylenemalonate (CAS 87-13-8) Product Guide.[4][6][10]Link
-
Sigma-Aldrich. (2025). Diethyl ethoxymethylenemalonate Safety Data Sheet.[6]Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Cas 87-13-8,Diethyl ethoxymethylenemalonate | lookchem [lookchem.com]
- 5. hnsincere.com [hnsincere.com]
- 6. 87-13-8 CAS | DIETHYL ETHOXYMETHYLENEMALONATE | Esters | Article No. 0104D [lobachemie.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. ablelab.eu [ablelab.eu]
- 9. industrialchemistry.org [industrialchemistry.org]
- 10. CAS 87-13-8: Diethyl (ethoxymethylene)malonate [cymitquimica.com]
IR spectrum carbonyl stretching frequencies of enol ethers
Comparative Guide: IR Spectral Analysis of Enol Ethers vs. Enol Esters and Enones
Executive Summary: The "Missing" Carbonyl
A common point of confusion in spectral interpretation is the expectation of a carbonyl signal in Enol Ethers (
The confusion often arises from three structurally related but spectrally distinct moieties:
-
Enol Ethers: No C=O. Characterized by a strong electron-rich
stretch. -
Enol Esters (Vinyl Esters): Contain a C=O. Frequency is shifted higher than normal esters due to the vinyl group's inductive effect.
- -Alkoxy Enones: Contain a C=O.[1] Frequency is shifted lower than normal ketones due to strong resonance (vinylogous ester effect).
This guide provides a comparative analysis to definitively distinguish these functional groups using Infrared Spectroscopy.
Scientific Foundation: Electronic Effects on Frequency
To interpret the spectra accurately, one must understand the competition between Inductive Effects (-I) and Resonance Effects (+M) on the bond order of the carbonyl and alkene groups.
A. Enol Ethers ( )
-
Mechanism: The oxygen lone pair donates strongly into the
-system of the double bond (+M effect). -
Spectral Consequence: This increases the dipolar character of the
bond, making the stretching band ( ) significantly stronger (more intense) than in simple alkenes. No C=O band exists.
B. Enol Esters ( )
-
Mechanism: The oxygen atom is bonded to both a carbonyl and a vinyl group. The vinyl group is electron-withdrawing by induction (-I) and competes for the oxygen's lone pair.
-
Spectral Consequence: The oxygen lone pair is less available to donate into the carbonyl. This reduces the single-bond character of the carbonyl (keeping it a strong double bond), shifting the
stretch to a higher frequency ( ) compared to saturated esters ( ).
C. -Alkoxy Enones ( )
-
Mechanism: This is a "push-pull" system. The alkoxy group pushes electrons through the double bond to the carbonyl oxygen.
-
Spectral Consequence: This dramatically increases the single-bond character of the carbonyl. The
stretch shifts to a lower frequency ( ), often overlapping with the region.
Comparative Data Analysis
Table 1: Primary Diagnostic Frequencies
| Functional Group | Structure | C=O Frequency ( | C=C Frequency ( | C-O Frequency ( |
| Alkyl Enol Ether | None | 1610 – 1640 (s) | 1200 – 1250 (asym)1000 – 1150 (sym) | |
| Silyl Enol Ether | None | 1640 – 1660 (m-s) | ~1250 (Si-C)800-900 (Si-O) | |
| Enol Ester | 1750 – 1775 (s) | 1630 – 1650 (m) | 1180 – 1220 (broad) | |
| 1650 – 1670 (s) | 1580 – 1620 (s) | 1200 – 1250 (s) | ||
| Reference: Normal Ester | R-CO-O-R | 1735 – 1750 | N/A | 1050 – 1300 |
(s) = strong intensity, (m) = medium intensity
Decision Logic & Visualization
The following flowchart outlines the logical deduction process for identifying these moieties based on IR spectral data.
Figure 1: Decision tree for distinguishing Enol Ethers from Carbonyl-containing analogs.
Experimental Protocols
To ensure data integrity, sample preparation is critical. Enol ethers are often volatile and hydrolytically unstable.
Protocol A: Neat Liquid Film (Salt Plates)
Best for: Qualitative identification of pure liquids.
-
Preparation: Select two polished NaCl or KBr plates. Ensure they are transparent and dry.
-
Application: Place 1 drop of the neat enol ether on the center of one plate.
-
Sandwiching: Place the second plate on top and rotate slightly to create a uniform thin film free of bubbles.
-
Acquisition: Scan immediately (4000–400 cm⁻¹, 4 scans minimum) to prevent evaporation or hydrolysis by atmospheric moisture.
-
Validation: Check the 3400 cm⁻¹ region. A broad peak here indicates hydrolysis to an alcohol/aldehyde mixture (common contaminant).
Protocol B: Solution Cell (CCl₄ or CDCl₃)
Best for: Exact frequency determination and comparison with literature.
-
Solvent Choice: Use anhydrous Carbon Tetrachloride (
) or Deuterated Chloroform ( ). Note: can be acidic and catalyze hydrolysis; filter through basic alumina if necessary. -
Concentration: Prepare a 5-10% v/v solution.
-
Cell Loading: Inject into a 0.1 mm pathlength liquid cell (CaF₂ windows recommended for moisture resistance).
-
Reference: Run a background scan of the pure solvent.
-
Data Analysis: Subtract the solvent spectrum. Note that solution phase C=O stretches are typically 10-20 cm⁻¹ higher than H-bonded or solid-state spectra, but similar to neat films.
References
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023). Vinyl Acetate (Acetic acid ethenyl ester) IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]
-
Reusch, W. (2020). Infrared Spectroscopy: Aldehydes and Ketones. Virtual Textbook of Organic Chemistry, Michigan State University. Retrieved from [Link]
-
Gelest, Inc. (2021).[3] Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Spectroscopy of Ethers. Retrieved from [Link]
Sources
TLC visualization methods for UV-active malonate esters
Title: Advanced Visualization Protocols for UV-Active Malonate Esters: A Comparative Technical Guide
Executive Summary
In the synthesis and purification of malonate esters (e.g., aryl-substituted malonates), reliance on UV visualization alone often leads to co-elution errors. While the "UV-active" nature of these compounds (typically due to aryl or conjugated substituents) allows for non-destructive detection, it fails to differentiate the target diester from structurally similar byproducts like decarboxylated mono-esters or starting aryl halides.
This guide compares the efficacy of UV 254 nm against three chemical staining protocols: Phosphomolybdic Acid (PMA) , Vanillin , and Potassium Permanganate (KMnO₄) .
Key Finding: While PMA offers the highest sensitivity for general organic backbones, Vanillin/Anisaldehyde is the superior method for malonate esters. It exploits the acidic protons of the active methylene group (
Introduction: The Malonate Detection Challenge
Malonate esters possess two distinct chemical features relevant to TLC visualization:
-
The Chromophore (UV-Active): Usually a benzyl, aryl, or conjugated alkene substituent. This allows visualization under F
light. -
The Active Methylene: The alpha-carbon protons are significantly acidic, flanked by two carbonyls.
The Problem with UV Only: UV visualization is binary (Dark Spot / No Spot). It cannot distinguish between:
-
Product: Diethyl 2-benzylmalonate
-
Impurity: Ethyl 3-phenylpropionate (decarboxylated byproduct) Both are UV-active and often have similar
values. Chemical staining provides the "orthogonal" data point needed for purity confirmation.
Comparative Analysis of Visualization Methods
The following table summarizes the performance of visualization methods specifically for substituted malonate esters.
| Feature | UV (254 nm) | PMA (Phosphomolybdic Acid) | Vanillin / Anisaldehyde | KMnO₄ (Permanganate) |
| Mechanism | Fluorescence Quenching | Redox (Mo | Aldol/Knoevenagel Condensation | Oxidation (Mn |
| Selectivity | Low (Any conjugated system) | Low (Universal Organic) | High (Active Methylene/Carbonyl) | Medium (Alkenes/Oxidizable groups) |
| Sensitivity | High (for chromophores) | High (< 1 µg) | High (< 1 µg) | Medium |
| Destructive? | No | Yes | Yes | Yes |
| Visual Result | Dark spot on Green | Blue/Green on Yellow | Distinct Colors (Pink/Red/Blue) | Yellow/Brown on Purple |
| Stability | Transient | Permanent | Permanent | Fades over time |
Strategic Workflow: The Decision Matrix
Do not default to a single method. Use this decision tree to select the optimal visualization pathway for your specific malonate derivative.
Figure 1: Decision matrix for selecting the appropriate visualization method based on analytical needs.
Deep Dive: Methodologies & Mechanisms
Method A: UV 254 nm (The Baseline)
-
Protocol: Place the dried plate under a short-wave UV lamp (254 nm). The F
indicator (zinc silicate) in the silica gel fluoresces green. UV-active malonates quench this fluorescence, appearing as dark spots. -
Limitation: Solvent residues (toluene, pyridine) also quench UV. You must ensure the plate is completely dried using a heat gun or vacuum before viewing to avoid false positives.
Method B: Vanillin / Anisaldehyde (The Specialist)
This is the recommended stain for malonate esters.
-
Mechanism: Under acidic conditions and heat, the aldehyde (Vanillin) undergoes a condensation reaction with the active methylene of the malonate. This extends the conjugation system, resulting in a colored chromophore.[1][2]
-
Why it wins: Unlike PMA (which turns everything blue), Vanillin often yields different colors for the product vs. impurities based on the substitution pattern.
Preparation (Vanillin Dip):
-
Dissolve 15 g of Vanillin in 250 mL of Ethanol.
-
Slowly add 2.5 mL of concentrated Sulfuric Acid (H₂SO₄).
-
Storage: Wrap in aluminum foil (light sensitive).[3][2][4] Stable for months.
Protocol:
-
Dip the plate quickly; wipe excess stain off the back.[5]
-
Critical Step: Heat with a heat gun at 200°C+ (high setting).
-
Watch for color development (usually pink, turning dark red/brown).[5]
-
Stop heating before the background turns completely brown.
Figure 2: Simplified mechanism of the acid-catalyzed condensation between Vanillin and Malonate active methylene.
Method C: Phosphomolybdic Acid (PMA) (The Universal)
Use PMA when you suspect non-UV active impurities (e.g., aliphatic alcohols used in transesterification).
-
Mechanism: The heteropolyacid (Mo
) oxidizes the organic substrate and is reduced to "Molybdenum Blue" (mixed valence Mo /Mo oxide). -
Protocol:
-
Recipe: 10 g PMA in 100 mL Ethanol.
-
Dip and heat vigorously.
-
Result: Dark blue/green spots on a yellow background.
-
Method D: Potassium Permanganate (KMnO₄) (The Oxidizer)
Use only if your malonate has an alkene side chain (e.g., allyl malonate).
-
Mechanism: Syn-dihydroxylation of alkenes or oxidation of alcohols reduces purple MnO₄⁻ to brown MnO₂.
-
Protocol:
-
Recipe: 1.5 g KMnO₄ + 10 g K₂CO₃ + 1.25 mL 10% NaOH in 200 mL water.
-
Dip plate. Do not heat (or heat very gently).
-
Result: Yellow/Brown spots on bright purple.
-
Note: Malonate esters without oxidizable side chains react poorly/slowly with KMnO₄.
-
Troubleshooting & Expert Tips
-
The "Double Spot" Artifact:
-
Observation: After heating with Vanillin, you see two spots for a pure compound.
-
Cause: Malonates can undergo partial hydrolysis or decarboxylation on the acidic silica surface at high temperatures.
-
Solution: Heat the plate more gradually. If the lower spot appears only after prolonged heating, it is an artifact of the staining process, not an impurity.
-
-
Neutralizing the Plate:
-
If your running solvent contained bases (Triethylamine/Pyridine), the acidic stains (Vanillin/PMA) may not work immediately.
-
Fix: Dry the plate thoroughly with a heat gun to evaporate the amine before dipping.
-
-
Documentation:
-
PMA and Vanillin spots are permanent.
-
KMnO₄ fades (the purple background turns brown). Photograph KMnO₄ plates immediately.
-
References
-
General TLC Stain Recipes & Mechanisms . University of Rochester, Department of Chemistry. Available at: [Link]
-
Thin Layer Chromatography Visualization Methods . Chemistry LibreTexts. Available at: [Link]
-
TLC Stains and Preparation . McMaster University, Department of Chemistry. Available at: [Link]
Sources
Comparative Guide: Melting Point & Thermal Profile of Dimethyl 2-(hydroxymethylidene)propanedioate
This guide provides a technical analysis of the melting point and thermal properties of Dimethyl 2-(hydroxymethylidene)propanedioate (CAS 27931-91-5), contrasting it with its structural analogs to assist in reagent selection for organic synthesis.
Executive Summary
Dimethyl 2-(hydroxymethylidene)propanedioate (also known as Dimethyl hydroxymethylenemalonate) is a critical C3 synthon used in the synthesis of heterocycles, particularly quinolines and naphthyridines via the Gould-Jacobs reaction. Unlike its widely used liquid analog, Diethyl ethoxymethylenemalonate (DEEMM), the hydroxymethylene derivative exists as a low-melting solid in its pure enolic form.
This physical state offers distinct advantages in handling (gravimetric precision) but introduces challenges regarding thermal stability and tautomeric equilibrium. This guide establishes the "Gold Standard" melting point range and provides protocols for verifying purity.
Technical Profile & Melting Point Data
The thermal behavior of this compound is governed by its ability to form an intramolecular hydrogen bond in its cis-enol tautomer, stabilizing the solid lattice.
Primary Melting Point Data
| Property | Value / Range | Condition | Source Reliability |
| Melting Point (Experimental) | 41 – 44 °C | Standard Pressure | High (Commercial CoA/Literature) |
| Boiling Point (Predicted) | 184 ± 40 °C | 760 mmHg | Moderate (Computational) |
| Physical State | Crystalline Solid | @ 25 °C | High |
| Density | 1.276 ± 0.06 g/cm³ | @ 20 °C | Moderate |
Comparative Performance Table
The following table contrasts the target compound with its two most common functional alternatives: the precursor (Dimethyl malonate) and the protected enol ether (Diethyl ethoxymethylenemalonate).
| Feature | Dimethyl 2-(hydroxymethylidene)propanedioate | Diethyl ethoxymethylenemalonate (DEEMM) | Dimethyl Malonate |
| CAS Number | 27931-91-5 | 87-13-8 | 108-59-8 |
| Physical State | Solid (Low Melting) | Liquid | Liquid |
| Melting Point | 41 – 44 °C | < 20 °C (Liquid @ RT) | -62 °C |
| Boiling Point | ~184 °C (Dec.) | 279 – 281 °C | 180 – 181 °C |
| Handling Precision | High (Solid weighing) | Moderate (Volumetric/Viscous) | Moderate (Volumetric) |
| Reactivity Mode | Direct Nucleophilic Addition / Condensation | Addition-Elimination (Ethoxy leaving group) | Deprotonation required (Active Methylene) |
| Stability Risk | Moderate (Tautomerization/Dimerization) | High (Stable Enol Ether) | High (Stable Diester) |
Tautomerism & Thermal Stability
The melting point of 41–44 °C is specific to the Enol form (B). In solution or melt, the compound exists in equilibrium with the Formyl form (A). The solid state is exclusively the Enol form due to lattice energy stabilization.
Tautomeric Pathway Diagram
The following diagram illustrates the equilibrium that dictates the compound's physical properties.
Caption: Tautomeric equilibrium between the formyl and enol forms. The solid state (MP 41-44°C) isolates the Enol tautomer.
Experimental Protocols
Protocol A: Melting Point Determination (Purity Check)
Objective: Confirm identity and purity of Dimethyl 2-(hydroxymethylidene)propanedioate. A depressed MP (< 40 °C) indicates hydrolysis to malonic acid derivatives or residual solvent.
-
Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 2 hours to remove surface moisture (hygroscopic tendency).
-
Loading: Pack a capillary tube to a height of 2–3 mm. Ensure the sample is compact.
-
Ramp Rate:
-
Rapid heat to 30 °C.
-
Slow ramp (1 °C/min) from 30 °C to 50 °C.
-
-
Observation:
-
Onset: First visible liquid droplet (Target: > 40.5 °C).
-
Clear Point: Complete liquefaction (Target: < 44.5 °C).
-
-
Failure Mode: If the sample melts below 35 °C, it likely contains significant amounts of Dimethyl malonate (precursor) or has undergone hydrolysis.
Protocol B: Purification via Recrystallization
If the MP is below specification, recrystallization is required to remove the oily formyl tautomer or impurities.
-
Solvent System: Diethyl ether / Hexane (1:3 ratio).
-
Dissolution: Dissolve the crude solid in the minimum amount of warm diethyl ether (35 °C). Avoid boiling (to prevent polymerization).
-
Precipitation: Slowly add Hexane until slight turbidity is observed.
-
Cooling: Cool gradually to 0 °C, then to -10 °C.
-
Filtration: Filter the white crystals rapidly (cold filtration) to prevent re-dissolution.
-
Drying: Vacuum dry at room temperature. Do not heat above 30 °C during drying.
Workflow: Quality Control Decision Tree
Caption: Quality control decision tree for validating reagent suitability based on physical state and melting point.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 119754, Dimethyl (hydroxymethylene)malonate. Retrieved from [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
Safety Operating Guide
Dimethyl (hydroxymethylene)malonate proper disposal procedures
Topic: Dimethyl (hydroxymethylene)malonate Proper Disposal Procedures
Executive Summary & Chemical Context
Stop and Verify: The chemical name "Dimethyl (hydroxymethylene)malonate" refers to a tautomeric enol form that is frequently handled as its more stable ether derivative, Dimethyl methoxymethylenemalonate (CAS 22398-14-7) , or as a sodium salt. In organic synthesis (e.g., the Gould-Jacobs reaction for quinolones), these species act as highly reactive electrophiles.
The Safety Paradox: While malonate esters are generally low-toxicity, the introduction of the hydroxymethylene or methoxymethylene group creates a vinylogous ester (a Michael acceptor). This moiety reacts rapidly with nucleophiles, including biological amines in your skin proteins. Consequently, this compound is not just an irritant but a potent skin sensitizer .
Core Disposal Directive:
-
Do NOT dispose of via sink/sewer (high water solubility + aquatic mobility).[1]
-
Do NOT mix with strong bases or oxidizers (exothermic decomposition risk).
-
Primary Method: High-temperature incineration via a licensed hazardous waste contractor.
Hazard Profile & Technical Justification
To ensure safety, we must understand the mechanism of toxicity.
| Parameter | Data | Operational Implication |
| CAS Number | 22398-14-7 (Methoxy form) | Verify label against this CAS. |
| Physical State | Low-melting solid or liquid | May solidify in waste drums; do not fill drums >90%. |
| Flash Point | >100°C (Combustible) | Classify as "Non-RCRA Regulated" unless in flammable solvent. |
| Reactivity | Electrophilic (Michael Acceptor) | High Sensitization Risk. Double-gloving is mandatory. |
| Solubility | Water Soluble | High Mobility. Spills spread rapidly in wet environments. |
The "Why" Behind the Protocol:
Standard nitrile gloves (0.11 mm) provide adequate splash protection, but due to the electrophilic nature of the
Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, stabilize the material at the bench.
A. Segregation Rules
-
Incompatible: Strong Oxidizers (Nitric acid, Peroxides), Strong Bases (NaOH, KOH, Amines).
-
Reason: Bases catalyze the hydrolysis and polymerization of the acrylate moiety, potentially generating heat and pressure in closed containers.
-
-
Compatible: General organic solvents (Acetone, Ethyl Acetate, Dichloromethane), other non-halogenated organic waste.
B. Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Low-grade plastics that may leach plasticizers in the presence of concentrated esters.
-
-
Headspace: Leave at least 10% headspace to accommodate thermal expansion, especially if the waste contains volatile solvents.
Step-by-Step Disposal Workflow
Scenario A: Pure Chemical (Expired/Unwanted Reagent)
-
Labeling: Mark the original container as "Hazardous Waste."
-
Classification: Label as "Organic Waste, Toxic (Sensitizer)."
-
Secondary Containment: Place the original bottle inside a clear plastic bag (zip-lock) to contain any potential weeping from the cap.
-
Transfer: Move to the Satellite Accumulation Area (SAA).
Scenario B: Reaction Mixtures (In Solution)
-
pH Check: Ensure the waste stream is Neutral (pH 6-8).
-
If Acidic:[2] Neutralize carefully with Sodium Bicarbonate.
-
If Basic: Neutralize with dilute Acetic Acid. Crucial: Basic waste can cause uncontrolled hydrolysis of the ester in the drum.
-
-
Solvent Segregation:
-
If dissolved in Halogenated solvents (DCM, Chloroform)
Halogenated Waste Stream . -
If dissolved in Non-Halogenated solvents (Methanol, Ethyl Acetate)
Non-Halogenated Waste Stream .
-
Scenario C: Spill Cleanup (< 500 mL)
-
PPE: Nitrile gloves (double layer), lab coat, safety goggles.
-
Absorb: Do NOT use water initially (spreads the chemical). Use vermiculite, sand, or a polypropylene absorbent pad.
-
Clean: Once bulk liquid is absorbed, wipe the surface with a soap/water solution to hydrolyze remaining traces.
-
Dispose: Place all solid waste (pads/vermiculite) into a wide-mouth HDPE jar labeled "Solid Hazardous Waste (Debris)."
Decision Logic Diagram (DOT)
The following flowchart visualizes the decision-making process for segregating this specific waste stream.
Figure 1: Decision tree for the segregation and disposal of malonate ester waste streams.
References
-
Fisher Scientific. (2024). Safety Data Sheet: Dimethyl methoxymethylenemalonate. Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
PubChem. (n.d.). Dimethyl methoxymethylenemalonate Compound Summary. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet: Dimethyl malonate derivatives. Retrieved from
Sources
Personal protective equipment for handling Dimethyl (hydroxymethylene)malonate
CAS: 7069-16-1 | Class: Reactive Electrophilic Intermediate
Executive Safety Summary
From the Desk of the Senior Application Scientist: Handling Dimethyl (hydroxymethylene)malonate requires a shift in mindset from "standard organic solvent" to "reactive intermediate." Unlike simple esters (e.g., dimethyl malonate), the introduction of the hydroxymethylene group creates an enol/aldehyde equilibrium, making this compound a potent electrophile.
The Invisible Risk: While the acute hazards (irritation) are obvious, the latent risk is sensitization . This molecule can act as a Michael acceptor, covalently binding to skin proteins (haptenization). Therefore, our safety protocol prioritizes dermal isolation and vapor containment beyond standard GHS requirements.
Hazard Profile & Risk Assessment
The following data synthesizes GHS classifications for the specific CAS and its close structural analogues (e.g., Diethyl bis(hydroxymethyl)malonate), providing a conservative safety baseline.
| Hazard Class | GHS Code | Severity | Operational Implication |
| Skin Irritation | H315 | Moderate | Direct contact causes immediate dermatitis. Barrier protection is mandatory.[1] |
| Eye Irritation | H319 | Severe | High viscosity means splashes adhere to the cornea. Safety glasses are insufficient ; goggles are required. |
| Resp. Irritation | H335 | Moderate | Volatile enough to irritate mucous membranes. Zero open-bench handling. |
| Sensitization | Inferred | High | Repeated low-level exposure may trigger allergic contact dermatitis. |
Personal Protective Equipment (PPE) Matrix
Rationale: This protocol uses a "Defense in Depth" strategy. We do not rely on a single barrier.
A. Hand Protection: The "Double-Shell" Protocol
Standard thin-mil nitrile gloves provide adequate splash protection but fail during prolonged contact due to the solvating power of malonate esters.
-
Primary Layer (Inner): 4 mil (0.10 mm) Nitrile. Acts as a second skin.
-
Secondary Layer (Outer): 5-8 mil (0.12–0.20 mm) Nitrile or Neoprene.
-
Change Frequency: Immediately upon splash, or every 60 minutes of active handling.
-
Validation: The Inflation Test. Before donning, trap air in the outer glove and squeeze to check for pinholes. This is critical for 7069-16-1 as it can seep through micro-defects unnoticed.
B. Ocular & Face Protection[1][2][3][4][5][6]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).
-
Why not Safety Glasses? Glasses have gaps. If a syringe containing this viscous intermediate jams and sprays, the liquid can bypass glasses. Goggles form a seal.
-
Face Shield: Required only if handling volumes >100 mL or working under pressure.
C. Respiratory Protection[1][4][5][6]
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill Only): Full-face respirator with Organic Vapor (OV) cartridges. Note: Do not rely on respirators for routine work; if you can smell it, your engineering controls have failed.
Operational Workflows
Diagram 1: Exposure Prevention Logic
This decision tree guides your daily interaction with the chemical.[2]
Caption: Logic flow for determining necessary PPE based on volume and engineering control availability.
Protocol: Safe Transfer & Weighing
Objective: Transfer without generating aerosols or contaminating the balance.
-
Preparation:
-
Place a disposable absorbent pad (benchkote) in the fume hood.
-
Pre-weigh your receiving flask with a septum/cap before adding the reagent.
-
-
The Transfer:
-
Do not pour. Pouring viscous esters leads to drips on the bottle threads, which eventually contaminates your gloves.
-
Use a Syringe: Use a wide-bore needle (18G) and a luer-lock syringe.
-
Insert needle, withdraw liquid, wipe the needle exterior with a Kimwipe (held by tweezers, not fingers) inside the bottle neck.
-
Transfer to the receiving flask.
-
-
Decontamination:
-
Immediately rinse the syringe with Acetone or Ethyl Acetate into a waste beaker inside the hood.
-
Cap the reagent bottle immediately.
-
Emergency Response & Disposal
Diagram 2: Spill Response Workflow
Immediate actions to take in the event of a loss of containment.
Caption: Decision matrix for classifying and responding to spills based on volume and location.
Waste Disposal Protocol
-
Classification: Non-halogenated Organic Solvent Waste.
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) or strong bases, as exothermic polymerization or hydrolysis may occur.
-
Container: High-density polyethylene (HDPE) or glass carboys.
-
Labeling: Must explicitly list "Dimethyl (hydroxymethylene)malonate" – do not just write "Organic Waste." This alerts downstream waste handlers to the sensitization risk.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80362, Dimethyl malonate (Analogue Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
